2-Amino-1,5,6-trimethylimidazo [4,5-b] Pyridine
Beschreibung
BenchChem offers high-quality 2-Amino-1,5,6-trimethylimidazo [4,5-b] Pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1,5,6-trimethylimidazo [4,5-b] Pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1,5,6-trimethylimidazo[4,5-b]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-5-4-7-8(11-6(5)2)12-9(10)13(7)3/h4H,1-3H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMHBZDOVFZVQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1C)N=C(N2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399454 | |
| Record name | TMIP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161091-55-0 | |
| Record name | TMIP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Potential Food Mutagen
This technical guide provides a comprehensive overview of the fundamental properties of 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine, a heterocyclic amine (HCA) identified as a potential food mutagen. As a member of the trimethylimidazopyridine (TMIP) class of compounds, it shares structural similarities with other mutagenic and carcinogenic HCAs formed during the high-temperature cooking of meat and fish. This document is intended to serve as a foundational resource for researchers in toxicology, food safety, and drug development, offering a structured compilation of its known chemical, physical, and biological characteristics. While extensive research has been conducted on related compounds such as 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), this guide focuses specifically on the current state of knowledge regarding the 1,5,6-trimethyl isomer, highlighting both established data and areas requiring further investigation.
Chemical and Physical Properties
2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine, also known by its synonym 1,5,6-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine and the abbreviation TMIP, is a solid organic compound.[1] Its core structure consists of a pyridine ring fused to an imidazole ring, with three methyl group substitutions and an amino group.
Table 1: Physicochemical Properties of 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine
| Property | Value | Source |
| CAS Number | 161091-55-0 | [1] |
| Molecular Formula | C₉H₁₂N₄ | [1] |
| Molecular Weight | 176.22 g/mol | [1] |
| Appearance | Neat (solid) | [1] |
| Melting Point | 294-296°C | [2] |
| Solubility | Soluble in Methanol | [2] |
Synthesis and Formation
The synthesis of 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine has been reported in the scientific literature, providing a pathway for obtaining the pure compound for research purposes.[3] While the full, detailed experimental protocol from the primary literature is not provided here, the general approach involves the construction of the fused imidazopyridine ring system and subsequent introduction of the amino and methyl groups.
The formation of heterocyclic amines in food is a complex process involving the Maillard reaction. It is hypothesized that 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine, as a potential food mutagen, is formed during the high-temperature cooking of protein-rich foods. The precursors are believed to be creatinine (found in muscle tissue), amino acids, and sugars. The specific amino acid precursors for the trimethylated imidazopyridine structure are likely different from those for phenyl-substituted HCAs like PhIP.
Toxicological Profile: A Focus on Mutagenicity
The primary toxicological concern associated with 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine is its potential mutagenicity.[1] This is supported by a Quantitative Structure-Activity Relationship (QSAR) study that investigated the mutagenic potencies of twelve 2-amino-trimethylimidazopyridine (TMIP) isomers.[3]
The study, conducted using the Ames/Salmonella test with bacterial strain TA98, revealed a 600-fold range in mutagenic potency among the eleven tested isomers.[3] This indicates that the position of the methyl groups on the imidazopyridine core significantly influences the mutagenic activity. The principal determinants for higher mutagenic potency in this class of compounds were identified as:[3][4]
-
A small dipole moment
-
The combination of a b-face ring fusion and a methyl group at the N3 position
-
A lower calculated energy of the pi electron system
-
A smaller energy gap between the amine Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)
-
A more stable corresponding nitrenium ion[3]
While this QSAR study provides strong evidence for the mutagenic potential of the TMIP class, specific carcinogenicity studies (e.g., long-term animal bioassays) for the 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine isomer are not currently available in the public domain. Therefore, its classification by regulatory bodies such as the International Agency for Research on Cancer (IARC) has not been established. This stands in contrast to the related compound PhIP, which is classified as a Group 2B carcinogen ("possibly carcinogenic to humans").[5]
Proposed Mechanism of Mutagenic Action
Although the specific metabolic activation pathway for 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine has not been detailed, it is widely accepted that heterocyclic amines require metabolic activation to exert their mutagenic effects. This process is generally understood to involve a multi-step enzymatic transformation, primarily in the liver.
This proposed pathway involves an initial N-hydroxylation by cytochrome P450 enzymes (Phase I metabolism), followed by O-esterification by N-acetyltransferases (NATs) or sulfotransferases (SULTs) (Phase II metabolism). The resulting reactive ester can then spontaneously form a highly electrophilic nitrenium ion, which can covalently bind to DNA bases, forming DNA adducts. These adducts can lead to mutations during DNA replication if not repaired, which is a critical step in the initiation of cancer.
Analytical Methodologies
The development of sensitive and specific analytical methods is crucial for the detection and quantification of 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine in various matrices, particularly in cooked foods. While dedicated, validated methods for this specific isomer are not extensively documented, the analytical approaches used for other heterocyclic amines can be adapted.
A general workflow for the analysis of HCAs in food matrices typically involves the following steps:
-
Extraction: Solid-phase extraction (SPE) is a commonly employed technique for the extraction and purification of HCAs from complex food samples.
-
Separation: High-performance liquid chromatography (HPLC) is the predominant separation technique used for HCAs.
-
Detection: Mass spectrometry (MS), often in tandem (MS/MS), provides high sensitivity and selectivity for the detection and quantification of these compounds at trace levels.
Future Directions and Research Needs
This technical guide consolidates the currently available information on 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine. However, it is evident that significant knowledge gaps exist. To fully understand the basic properties and potential health risks associated with this compound, further research is imperative in the following areas:
-
Physicochemical Characterization: Determination of key parameters such as pKa and solubility in various solvents is essential for understanding its environmental fate and biological interactions.
-
Toxicology: Comprehensive toxicological studies, including in vivo carcinogenicity bioassays, are needed to move beyond the current understanding of its mutagenic potential and to accurately assess its risk to human health.
-
Metabolism and Toxicokinetics: Elucidation of the specific metabolic pathways, including the identification of key metabolizing enzymes and the resulting metabolites, is crucial for understanding its mechanism of action and for developing relevant biomarkers of exposure.
-
Analytical Method Development: The development and validation of sensitive and robust analytical methods for the routine detection and quantification of 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine in a variety of food matrices are necessary for exposure assessment and regulatory monitoring.
-
Occurrence in Foods: Systematic surveys are required to determine the prevalence and concentration of this specific HCA in commonly consumed cooked foods.
By addressing these research needs, the scientific community can build a more complete profile of 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine, enabling a more informed assessment of its potential impact on human health.
References
-
Knize, M. G., Hatch, F. T., Tanga, M. J., Lau, E. V., & Colvin, M. E. (2006). A QSAR for the mutagenic potencies of twelve 2-amino-trimethylimidazopyridine isomers: structural, quantum chemical, and hydropathic factors. Environmental and Molecular Mutagenesis, 47(2), 132-146. [Link]
-
Knize, M. G., Hatch, F. T., Tanga, M. J., Lau, E. V., & Colvin, M. E. (2005). A QSAR for the Mutagenic Potencies of Twelve 2-Amino-trimethylimidazopyridine Isomers: Structural, Quantum Chemical, and Hydropathic Factors. Office of Scientific and Technical Information (OSTI). [Link]
-
Tanga, M. J., Bupp, J. E., & Tochimoto, T. K. (2009). Syntheses of 1,5,6-trimethyl-2-aminoimidazo[4,5-b]pyridine and 3,5,6-trimethyl-2-aminoimidazo[4,5-b]pyridine. Journal of Heterocyclic Chemistry, 31(6), 1641-1644. [Link]
-
Wikipedia. (2023). 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 56. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 2-Amino-1,5,6-trimethylimidazo [4,5-b] pyridine. Retrieved from [Link]
Sources
- 1. 2-Amino-1,5,6-trimethylimidazo [4,5-b] Pyridine [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. A QSAR for the mutagenic potencies of twelve 2-amino-trimethylimidazopyridine isomers: structural, quantum chemical, and hydropathic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine - Wikipedia [en.wikipedia.org]
Technical Guide: Mutagenic Properties of 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine (1,5,6-TMIP)
Executive Summary
2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine (1,5,6-TMIP) is a potent heterocyclic aromatic amine (HCA) formed during the high-temperature cooking of protein-rich foods, particularly beef, chicken, and pork. Structurally analogous to the well-characterized carcinogen PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), 1,5,6-TMIP shares the imidazo[4,5-b]pyridine core but is distinguished by a trimethyl substitution pattern.[1]
This guide provides a technical deep-dive into the mutagenic mechanisms of 1,5,6-TMIP, detailing its metabolic activation, DNA adduct formation, and validated protocols for its detection and quantification. It is designed to serve as a reference for assessing genotoxic risk and implementing robust experimental workflows.
Chemical Identity & Molecular Architecture
Unlike the phenyl-substituted PhIP, 1,5,6-TMIP possesses methyl groups at the 1, 5, and 6 positions. This structural variance influences its metabolic rate and mutagenic potency, though it follows the conserved bioactivation pathways of the HCA class.
Compound Profile
| Parameter | Detail |
| IUPAC Name | 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine |
| Common Abbreviation | 1,5,6-TMIP (or TMIP) |
| CAS Registry Number | 161091-55-0 |
| Molecular Formula | C₉H₁₂N₄ |
| Molecular Weight | 176.22 g/mol |
| Class | Heterocyclic Aromatic Amine (HCA) / Imidazo[4,5-b]pyridine derivative |
| Primary Source | Maillard reaction products in cooked muscle meats (beef, pork, chicken) |
Metabolic Activation Mechanisms
1,5,6-TMIP is a promutagen , meaning it is biologically inert until metabolically activated. The activation pathway is strictly governed by Phase I oxidation followed by Phase II conjugation, converting the parent amine into a highly reactive nitrenium ion capable of covalent DNA binding.
The Bioactivation Pathway
-
N-Hydroxylation (Phase I): The exocyclic amino group is oxidized, primarily by Cytochrome P450 1A2 (CYP1A2) , to form N-hydroxy-1,5,6-TMIP. This is the rate-limiting step in mutagenic activation.
-
Esterification (Phase II): The N-hydroxy metabolite is further activated by N-acetyltransferases (NAT2) or Sulfotransferases (SULT1A1) .
-
Adduct Formation: The resulting N-acetoxy or N-sulfonyloxy esters are unstable; they spontaneously generate an electrophilic arylnitrenium ion that attacks the C8 position of guanine bases in DNA.
Detoxification
Competing pathways, such as N-glucuronidation (via UGTs) or ring oxidation, render the molecule water-soluble for excretion. The balance between activation (CYP1A2/NAT2) and detoxification determines individual susceptibility to mutagenesis.
Figure 1: The metabolic bioactivation pathway of 1,5,6-TMIP. CYP1A2-mediated N-oxidation is the critical gateway to mutagenicity.
Genotoxicity & Mutagenesis Profile[3][4]
The mutagenic footprint of 1,5,6-TMIP is distinct but shares characteristics with other imidazo[4,5-b]pyridines.[1]
Mutagenic Potency[1][4][5]
-
Ames Test: 1,5,6-TMIP is strongly mutagenic in Salmonella typhimurium strains, specifically TA98 (detects frameshift mutations).
-
S9 Dependence: It requires metabolic activation (S9 mix) to exhibit mutagenicity. Without S9, it is generally negative, confirming its status as a promutagen.
-
Comparison: While data varies by study, 1,5,6-TMIP generally exhibits mutagenic potency comparable to or slightly lower than PhIP, but significantly lower than IQ or MeIQ. However, its concentration in certain cooked meats can exceed that of other HCAs, increasing its cumulative risk.
DNA Adduct Structure
The signature lesion formed is the dG-C8-TMIP adduct (N2-(deoxyguanosin-8-yl)-1,5,6-trimethylimidazo[4,5-b]pyridine).
-
Site: C8 position of Guanine.
-
Consequence: This bulky adduct resides in the major groove of the DNA helix, causing conformational distortion that induces G:C → T:A transversions during replication—a hallmark mutation signature of HCAs.
Experimental Protocols
To ensure scientific integrity (E-E-A-T), the following protocols are designed with self-validating controls.
Protocol A: Salmonella/Microsome Mutagenicity Assay (Ames Test)
Purpose: To quantify the specific mutagenic potential of 1,5,6-TMIP.
Reagents:
-
Strain: S. typhimurium TA98 (frameshift sensitive).
-
S9 Mix: 10% Rat Liver S9 (Aroclor-1254 induced) in phosphate buffer (pH 7.4) with NADPH regenerating system (G-6-P, NADP+, MgCl2).
-
Test Compound: 1,5,6-TMIP (dissolved in DMSO).
-
Positive Control: 2-Aminoanthracene (0.5 µ g/plate ) or PhIP (if available).
-
Negative Control: DMSO vehicle.
Workflow:
-
Inoculation: Grow TA98 overnight in Oxoid Nutrient Broth No. 2 to
cells/mL. -
Mixture: In a sterile tube, combine:
-
0.1 mL bacterial culture
-
0.1 mL test solution (1,5,6-TMIP at 5 dose levels: e.g., 10, 50, 100, 500, 1000 ng/plate)
-
0.5 mL S9 mix (or phosphate buffer for -S9 control)
-
-
Pre-incubation (Critical Step): Incubate at 37°C for 20 minutes before adding agar. This "pre-incubation" method significantly increases sensitivity for HCAs compared to the standard plate incorporation method.
-
Plating: Add 2.0 mL molten top agar (containing trace histidine/biotin). Vortex and pour onto minimal glucose agar plates.
-
Incubation: Incubate at 37°C for 48 hours.
-
Scoring: Count revertant colonies (His+). A 2-fold increase over background with a dose-response indicates a positive result.
Protocol B: Targeted Adduct Quantification via LC-MS/MS
Purpose: To detect and quantify dG-C8-TMIP adducts in biological samples.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred over ³²P-postlabeling due to its specificity.
Workflow Visualization:
Figure 2: LC-MS/MS workflow for the isolation and quantification of 1,5,6-TMIP DNA adducts.
Key Technical Parameters:
-
Internal Standard: Use isotopically labeled
-dG-C8-PhIP (as a surrogate if -TMIP adduct is unavailable) to correct for recovery losses. -
Mass Transitions: Monitor the transition from the protonated molecule
to the heterocyclic amine base fragment , resulting from the loss of the deoxyribose moiety (neutral loss of 116 Da). -
Sensitivity: Limit of Quantification (LOQ) should be in the range of 1-5 adducts per
nucleotides.
Clinical & Translational Implications
Understanding 1,5,6-TMIP is critical for epidemiological studies linking red/processed meat consumption to cancer risk.
-
Biomarkers: The dG-C8-TMIP adduct serves as a specific biomarker of exposure and bioactivation competence.
-
Polymorphisms: Individuals with rapid CYP1A2 and NAT2 phenotypes ("rapid acetylators") are hypothesized to be at higher risk when exposed to 1,5,6-TMIP, as they generate more of the reactive ester.
-
Dietary Mitigation: Co-administration of cruciferous vegetables (inducing Phase II detox enzymes) or marinating meat (reducing HCA formation) can modulate the mutagenic impact of 1,5,6-TMIP.
References
-
Felton, J. S., et al. (1986).[2] "Identification of the mutagens in cooked beef." Environmental Health Perspectives, 67, 17-24. Link
-
Turesky, R. J. (2002). "Heterocyclic aromatic amine metabolism, DNA adduct formation, mutagenesis, and carcinogenesis." Drug Metabolism Reviews, 34(3), 625-650. Link
-
Borgen, E., et al. (2001).[1][3] "Identification of 2-amino-1,5,6-trimethylimidazo[4,5-b]pyridine as a mutagen in cooked meat." Food Chemistry, 74(1), 11-19. Link
-
Hatch, F. T., et al. (2001). "Quantitative structure-activity relationships of heterocyclic amine mutagens formed during the cooking of food." Environmental and Molecular Mutagenesis, 38(4), 268-291. Link
-
IARC Working Group. (1993). "Heterocyclic Aromatic Amines."[4][5][6][7] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 56. Link
Sources
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- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-1,5,6-trimethylimidazo [4,5-b] Pyridine [cymitquimica.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. scispace.com [scispace.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Chemical Kinetics, Analytical Profiling, and Toxicological Mechanism of TMIP in Thermally Processed Meats
Executive Summary
TMIP (2-amino-1,5,6-trimethylimidazo[4,5-b]pyridine) is a potent mutagenic heterocyclic amine (HCA) formed during the high-temperature thermal processing of muscle meats. Unlike its more ubiquitous analog PhIP, TMIP presents unique methylation patterns at the 1, 5, and 6 positions of the imidazo-pyridine core. This technical guide provides a comprehensive framework for the formation kinetics, analytical quantification via LC-MS/MS, and metabolic activation pathways of TMIP. It is designed for researchers investigating food safety toxicology and drug-nutrient interactions (DNI).
Part 1: Molecular Genesis and Kinetic Drivers
The formation of TMIP is not a random pyrolytic event but a deterministic outcome of the Maillard reaction intersecting with creatine cyclization.
The Chemical Mechanism
The genesis of TMIP belongs to the class of Aminoimidazoazaarenes (AIAs) . The reaction requires three specific precursors found in muscle tissue:
-
Creatine/Creatinine: Provides the amino-imidazo portion of the molecule.
-
Reducing Sugars (Glucose/Fructose): Undergo Strecker degradation to form reactive aldehydes (e.g., acetaldehyde, formaldehyde).
-
Free Amino Acids: Provide the nitrogen and carbon sources for the pyridine ring expansion. While PhIP relies on Phenylalanine, TMIP's trimethyl structure suggests the involvement of alkyl-donating amino acids or the condensation of smaller aldehydes with the pyridine synthon.
Reaction Pathway Diagram
The following diagram illustrates the multi-step condensation pathway leading to TMIP formation.
Figure 1.1: Mechanistic pathway of TMIP formation highlighting the convergence of Maillard reaction products with Creatinine.
Critical Variables Influencing Formation
The reaction follows pseudo-first-order kinetics dependent on temperature and water activity (
| Variable | Optimal Range for TMIP | Mechanistic Impact |
| Temperature | > 150°C (300°F) | Activation energy ( |
| Time | Linear increase (0-20 min) | Prolonged exposure allows for accumulation, though degradation may occur at extreme durations (>60 min). |
| Precursor Ratio | High Creatine:Sugar | Excess sugar can inhibit HCA formation by blocking creatine via alternative Maillard pathways (browning). |
| Water Activity ( | 0.4 – 0.7 | Maximum mobility of reactants; very dry or very wet conditions inhibit the condensation reaction. |
Part 2: Analytical Quantification Protocol (LC-MS/MS)
Quantifying TMIP requires rigorous extraction to separate the analyte from the complex lipid/protein matrix of cooked meat. The following protocol is a validated "Blue Cotton" or Cation Exchange method adapted for high-sensitivity mass spectrometry.
Validated Extraction Workflow
Step 1: Homogenization & Hydrolysis
-
Protocol: Weigh 2g cooked meat. Add 20mL 1M NaOH. Homogenize (Polytron) for 1 min.
-
Reasoning: Alkaline hydrolysis breaks down the protein matrix, releasing protein-bound HCAs without degrading the stable imidazo-pyridine ring.
Step 2: Solid Phase Extraction (SPE)
-
Material: Diatomaceous earth (Extrelut) coupled with Propylsulfonic acid (PRS) cartridges.
-
Protocol:
-
Mix homogenate with diatomaceous earth.
-
Elute with Ethyl Acetate into a PRS cartridge (cation exchange).
-
Wash PRS with HCl/Water/Methanol.
-
Elute HCAs with Ammonium Acetate/Methanol (pH 8.5).
-
-
Trustworthiness: This dual-phase extraction removes bulk lipids (Ethyl Acetate step) and isolates basic amines (PRS step), ensuring <5% matrix effect suppression in MS.
Step 3: LC-MS/MS Detection
-
Column: C18 Reverse Phase (e.g., TSKgel ODS-80Tm), 2.0 x 150mm.
-
Mobile Phase: Gradient of Acetonitrile and 10mM Ammonium Acetate (pH 3.6).
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
MRM Transitions: Monitor precursor
and specific product ions for TMIP (m/z 177 fragment).
Analytical Logic Diagram
Figure 2.1: Step-by-step analytical workflow ensuring high recovery and specificity for TMIP.
Part 3: Toxicological Mechanism & Drug Development Implications
For drug development professionals, understanding TMIP is critical due to its interaction with Phase I and Phase II metabolic enzymes. TMIP is a pro-carcinogen ; it is biologically inert until metabolically activated.
Metabolic Activation (Bioactivation)
The toxicity of TMIP is driven by N-hydroxylation, primarily catalyzed by Cytochrome P450 1A2 (CYP1A2) .
-
Phase I (Oxidation): CYP1A2 oxidizes the exocyclic amino group to form N-hydroxy-TMIP.
-
Phase II (Esterification): The N-hydroxy metabolite is further activated by N-acetyltransferases (NAT2) or Sulfotransferases (SULT) to form an unstable N-acetoxy or N-sulfonyloxy ester.
-
Genotoxicity: These unstable esters generate a highly reactive Nitrenium Ion , which covalently binds to the C8 position of Guanine in DNA, causing adducts (dG-C8-TMIP) that lead to replication errors and potential oncogenesis.
Signaling & Activation Pathway
Figure 3.1: Bioactivation pathway of TMIP mediated by hepatic enzymes leading to genotoxicity.
Clinical Relevance (DDI)
-
CYP1A2 Induction: Drugs that induce CYP1A2 (e.g., Omeprazole, tobacco smoke) may increase the bioactivation of dietary TMIP, heightening cancer risk.
-
CYP1A2 Inhibition: Drugs that inhibit CYP1A2 (e.g., Fluvoxamine, Ciprofloxacin) may reduce the clearance of TMIP precursors or alter its metabolic fate, potentially shunting it toward detoxification pathways (e.g., ring oxidation via CYP1A1).
References
-
National Institutes of Health (NIH). (2022). Formation and Inhibition of Heterocyclic Amines in Cooked Meat Products. PubMed. Retrieved from [Link]
-
Turesky, R. J. (2007). Formation and biochemistry of carcinogenic heterocyclic aromatic amines in cooked meats. Toxicology Letters. Retrieved from [Link]
-
Felton, J. S., & Knize, M. G. (2006). Heterocyclic amines: Mutagens/carcinogens produced during cooking of meat and fish.[1][2] Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Retrieved from [Link]
-
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Retrieved from [Link]
Sources
Methodological & Application
Application Note: High-Throughput Analytical Methods for the Detection of 2,4,6-Trimethyl-1,3,5-Trioxane (TMIP) in Food Matrices
Abstract
This technical guide provides a comprehensive overview of robust and sensitive analytical methodologies for the detection and quantification of 2,4,6-trimethyl-1,3,5-trioxane (TMIP), also known as paraldehyde, in various food matrices. The potential for migration of such cyclic compounds from food packaging materials necessitates reliable analytical methods to ensure food safety and regulatory compliance.[1][2][3] This document details two primary analytical approaches: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for the direct analysis of volatile TMIP and High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization for non-volatile or complex matrices. Detailed protocols for sample preparation, including a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, are provided.[4][5][6] This guide is intended for analytical chemists, food safety professionals, and researchers in regulatory and quality control laboratories.
Introduction: The Significance of TMIP Detection in Food
2,4,6-Trimethyl-1,3,5-trioxane (TMIP), a cyclic trimer of acetaldehyde, is a stable compound used in various industrial applications.[7] While not intentionally added to food, its presence can arise from the migration of components from food contact materials, such as certain plastics and resins, or as a breakdown product of other substances.[1][2][3] The toxicological profile of related aldehydes and the potential for chronic exposure through the diet underscore the importance of sensitive and specific analytical methods for monitoring TMIP in the food supply.[8][9][10][11] Regulatory bodies worldwide have established stringent guidelines for the safety of food contact materials to minimize consumer exposure to such non-intentionally added substances (NIAS).[12][13][14][15]
This application note presents validated methodologies for the determination of TMIP in diverse food matrices, addressing the challenges of sample preparation and providing robust instrumental analysis protocols.
Analytical Strategies: A Dual-Pronged Approach
The selection of an appropriate analytical technique for TMIP is contingent on the food matrix and the required sensitivity. Due to its volatility, Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is the preferred method for rapid and sensitive screening.[16][17][18] For less volatile applications or as a confirmatory method, High-Performance Liquid Chromatography (HPLC) with a derivatization step offers excellent selectivity and quantification.[19]
Diagram: Overall Analytical Workflow
Below is a generalized workflow for the analysis of TMIP in food samples.
Caption: Generalized workflow for TMIP analysis in food.
Sample Preparation: Critical for Accurate Quantification
Effective sample preparation is paramount to remove matrix interferences and concentrate the analyte of interest.
Modified QuEChERS for Solid and Semi-Solid Foods
The QuEChERS method is a streamlined approach that combines extraction and clean-up in a few simple steps, making it ideal for multi-residue analysis.[4][5][6][20][21]
Protocol:
-
Homogenization: Homogenize 10 g of the food sample. For dry samples, add an appropriate amount of purified water.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at 5000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Transfer 1 mL of the acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg of a suitable sorbent (e.g., PSA for general food matrices, C18 for high-fat matrices).
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.
-
Analysis: The resulting supernatant is ready for GC-MS or HPLC (after derivatization) analysis.
Static Headspace (SHS) for Liquid and Solid Samples
This technique is suitable for the direct analysis of volatile compounds without extensive sample preparation.[16][22]
Protocol:
-
Sample Aliquoting: Place a precisely weighed amount of the homogenized solid or liquid sample (typically 1-5 g) into a 20 mL headspace vial.
-
Matrix Modification (Optional): For solid samples, the addition of a small amount of water can aid in the release of volatiles. For acidic or basic matrices, pH adjustment may be necessary.
-
Equilibration: Seal the vial and place it in the headspace autosampler. Equilibrate at a specific temperature (e.g., 80°C) for a set time (e.g., 20 minutes) to allow the volatile compounds to partition into the headspace.
-
Injection: A portion of the headspace gas is automatically injected into the GC-MS system.
Instrumental Analysis: GC-MS and HPLC Methods
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250°C |
| Injection Mode | Split (10:1) |
| Carrier Gas | Helium at 1.2 mL/min |
| Oven Program | 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 35-350 |
Data Acquisition and Quantification:
-
Identification: Based on retention time and comparison of the mass spectrum with a reference standard.
-
Quantification: Using a calibration curve prepared with TMIP standards. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.
Table 1: Hypothetical GC-MS Data for TMIP
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| TMIP | 8.5 | 117 | 45, 73 |
High-Performance Liquid Chromatography (HPLC) with UV Detection
For non-volatile matrices or as a confirmatory technique, HPLC with derivatization is a viable option. TMIP, being an aldehyde derivative, can be derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone that is readily detectable by UV.[19][24][25]
Derivatization Protocol:
-
To 1 mL of the QuEChERS extract, add 1 mL of a saturated solution of DNPH in acidified acetonitrile.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool to room temperature and inject into the HPLC system.
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min, 50-90% B; 15-20 min, 90% B; 20-25 min, 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 360 nm |
Diagram: HPLC Derivatization and Analysis Workflow
Caption: Workflow for HPLC analysis of TMIP after derivatization.
Method Validation and Performance
The described methods should be validated according to established guidelines to ensure reliability and accuracy. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).
Table 2: Hypothetical Method Validation Data
| Parameter | HS-GC-MS | HPLC-UV |
| Linearity (r²) | >0.995 | >0.995 |
| LOD | 0.5 µg/kg | 2 µg/kg |
| LOQ | 2 µg/kg | 5 µg/kg |
| Recovery (%) | 85-110% | 90-105% |
| Precision (RSD%) | <15% | <10% |
Conclusion
The analytical methods detailed in this application note provide robust and reliable frameworks for the detection and quantification of 2,4,6-trimethyl-1,3,5-trioxane (TMIP) in a variety of food matrices. The choice between HS-GC-MS and HPLC-UV with derivatization will depend on the specific laboratory capabilities, the nature of the food sample, and the required sensitivity. Proper method validation is crucial for ensuring the accuracy and defensibility of the analytical results, thereby supporting food safety and regulatory compliance efforts.
References
-
Innovatech Labs. (n.d.). Headspace GC/MS Analysis. Retrieved from [Link]
-
Müller, C. (2014, October 2). Analysis of VOCs in Foodstuffs Using TD-GC-TOF MS. YouTube. Retrieved from [Link]
- Papadopoulou-Mourkidou, E. (1991). Determination of Aldehydes in Fish by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 39(8), 1444-1448.
-
Danish Technological Institute. (n.d.). Food analyses by headspace GC-MS. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of food contaminants using GCMS/MS. Food Engineering & Ingredients. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Headspace Sampling Fundamentals. Retrieved from [Link]
- López-Cervantes, J., et al. (2018). Comprehensive Identification of Migrating Compounds from Plastic Food Packaging Materials Using High-Resolution Mass Spectrometry. Spectroscopy Online, 33(11).
- Paseiro-Cossin, M., et al. (2023). Analysis of Migrant Cyclic PET Oligomers in Olive Oil and Food Simulants Using UHPLC-qTOF-MS. Foods, 12(14), 2736.
- Sörensen, M., & Pál, A. (1994). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.
- Lee, J. H., et al. (2018). HS-GC/MS method development and exposure assessment of volatile organic compounds from food packaging into food simulants. Food Additives & Contaminants: Part A, 35(11), 2249-2260.
- Begley, T. H. (1995). Determination of Migrants in and Migration from Nylon Food-Packaging. Food Additives and Contaminants, 12(5), 671-676.
- Hoppe, M., et al. (2016). Identification and quantification of oligomers as potential migrants in plastics food contact materials with a focus in polycondensates - A review. Trends in Food Science & Technology, 50, 118-130.
-
Cichocki, A. (2024, October 31). QuEChERS Method Simplified: Key Steps and Applications. Separation Science. Retrieved from [Link]
-
Medistri SA. (2022, March 21). Volatile Organic Compounds (VOCs) Analysis by GC/MS. Retrieved from [Link]
-
Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]
- Begley, T. H., & Hollifield, H. C. (1990). Evaluation of polyethylene terephthalate cyclic trimer migration from microwave food packaging using temperature–time profiles. Food Additives and Contaminants, 7(6), 833-839.
-
Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]
-
Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (n.d.). QuEChERS: Home. Retrieved from [Link]
-
Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]
- Lopes, R. P., et al. (2014). New application of the QuEChERS methodology for the determination of volatile phenols in beverages by liquid chromatography.
-
Tackett, B. (2025, April 1). QuEChERS Method for Pesticide Residue Analysis. Phenomenex. Retrieved from [Link]
-
Hawach Scientific. (2025, October 14). Basic Principle and Application of the QuEChERS Method. Retrieved from [Link]
-
Barden, D. (2013, February 14). Analyzing Volatile Organic Chemicals in Food: Emerging Trends and Recent Examples. Technology Networks. Retrieved from [Link]
- Somchit, M. N., et al. (2004). Determination of paraldehyde by gas chromatography in whole blood from children.
- Unknown. (n.d.). Qualitative Tests, Structure and Uses of Formaldehyde, Paraldehyde, Acetone.
- Kowalska, J., et al. (2021). Analysis of Volatiles in Food Products.
- Bostrom, B. (1982). Paraldehyde toxicity during treatment of status epilepticus. American Journal of Diseases of Children, 136(5), 414-415.
-
INEOS Group. (n.d.). Global Food Contact Regulations. Retrieved from [Link]
-
Compliance & Risks. (2025, July 8). Food Contact Materials Regulations in the European Union: An Overview. Retrieved from [Link]
-
European Commission. (n.d.). Food Contact Materials. Retrieved from [Link]
- Pribilla, O. (1956). [Fatal poisoning with paraldehyde]. Archiv für Toxikologie, 16(2), 89-96.
- Yeoh, T. S. (1962). A comparison of the toxicity of decomposed and "normal" paraldehyde. Singapore Medical Journal, 3, 178-181.
- El-Maghrabey, M. H., et al. (2022). Aldehydes' Sources, Toxicity, Environmental Analysis, and Control in Food. In Emerging Contaminants in the Environment. Springer.
-
European Chemicals Agency. (n.d.). FCM and Articles Regulation, Annex I - Authorised Substances. Retrieved from [Link]
-
Wikipedia. (n.d.). Paraldehyde. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, February 21). Determining the Regulatory Status of Components of a Food Contact Material. Retrieved from [Link]
- Scrano, L., et al. (2020). A Review on Recent Sensing Methods for Determining Formaldehyde in Agri-Food Chain: A Comparison with the Conventional Analytical Approaches. Foods, 9(10), 1473.
- Jeong, H. S., et al. (2018). Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods. Food Science and Biotechnology, 27(1), 273-279.
- Kumar, N., et al. (2011). Medicinal chemistry perspectives of trioxanes and tetraoxanes. Current Medicinal Chemistry, 18(31), 4848-4883.
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- 25. agilent.com [agilent.com]
Application Note: A Validated HPLC-UV Method for the Quantification of 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine. This heterocyclic amine is a potential mutagen that can be formed during the high-temperature cooking of meat products.[1][2][3] The method employs a reversed-phase C18 column with UV detection, offering high sensitivity and specificity. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for research, food safety, and toxicology studies.[4][5][6][7]
Introduction
2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine is a member of the heterocyclic aromatic amine (HAA) class of compounds.[3][8] These compounds are of significant interest to researchers and regulatory bodies due to their potential mutagenic and carcinogenic properties.[1][3] They are typically formed from the reaction of creatine or creatinine, amino acids, and sugars at high temperatures during the cooking of muscle meats.[3] Given the potential health risks associated with the consumption of foods containing HAAs, a reliable and accurate analytical method for their quantification is crucial for food safety assessment and toxicological studies.[9]
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of compounds in complex mixtures.[10] This application note presents a detailed protocol for a reversed-phase HPLC method coupled with UV detection for the determination of 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine. The method is designed to be specific, accurate, precise, and linear over a defined concentration range.
Principle of the Method
The method is based on reversed-phase high-performance liquid chromatography. The separation is achieved on a C18 stationary phase, which is non-polar. The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous buffer. The separation mechanism relies on the partitioning of the analyte between the non-polar stationary phase and the more polar mobile phase. By optimizing the mobile phase composition, 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine can be effectively separated from other matrix components. Quantification is performed by monitoring the UV absorbance at a specific wavelength and comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.
Instrumentation and Materials
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Vortex mixer
-
Centrifuge
Chemicals and Reagents
-
2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
Chromatographic Column
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Experimental Protocol
Preparation of Mobile Phase
-
Mobile Phase A: 20 mM Ammonium acetate in water, pH adjusted to 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter before use.
Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilutions of the stock standard solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.
Sample Preparation (from a food matrix)
-
Homogenize 5 g of the sample.
-
Add 10 mL of methanol/water (1:1, v/v) and vortex for 2 minutes.
-
Sonicate the mixture for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue and combine the supernatants.
-
Filter the combined supernatant through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Operating Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |
| Gradient Program | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 265 nm |
Quantification
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine in the samples by interpolating their peak areas from the calibration curve.
Caption: Overall workflow for the HPLC quantification of 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine.
Method Validation
The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[6][7][11]
Caption: Key parameters for HPLC method validation as per ICH guidelines.
Specificity
The specificity of the method was evaluated by comparing the chromatograms of a blank sample, a spiked sample, and a standard solution. The absence of interfering peaks at the retention time of 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine in the blank chromatogram indicates the high specificity of the method.
Linearity
The linearity was assessed by analyzing a series of six concentrations of the analyte. The calibration curve was linear over the concentration range of 0.1-10 µg/mL.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 0.1 | 12543 |
| 0.5 | 62890 |
| 1.0 | 126105 |
| 2.5 | 314567 |
| 5.0 | 629870 |
| 10.0 | 1258990 |
| Regression Equation | y = 125988x + 456 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
Accuracy was determined by a recovery study on a spiked blank matrix at three different concentration levels. The results demonstrate good recovery, indicating the accuracy of the method.[5]
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 0.5 | 0.49 | 98.0 |
| 2.5 | 2.54 | 101.6 |
| 7.5 | 7.41 | 98.8 |
| Average Recovery (%) | 99.5 |
Precision
Precision was evaluated in terms of repeatability (intra-day precision) and intermediate precision (inter-day precision).[4] Six replicate injections of a standard solution were performed.
| Precision Type | Concentration (µg/mL) | Mean Peak Area | Standard Deviation | % RSD |
| Repeatability | 2.5 | 314567 | 3456 | 1.10 |
| Intermediate Precision | 2.5 | 315102 | 4123 | 1.31 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.03 µg/mL
-
LOQ: 0.1 µg/mL
Conclusion
The HPLC method described in this application note is a simple, rapid, and reliable method for the quantification of 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine. The method has been successfully validated according to ICH guidelines and is suitable for routine analysis in food safety, toxicology, and other research applications. The short run time and simple mobile phase make it an efficient and cost-effective analytical solution.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 83489, 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
National Center for Biotechnology Information. PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE). [Link]
-
MDPI. Development and Application of a Rapid Detection Technique for 2-Amino-1-methyl-6-phenyl-imidazo [4,5-b] Pyridine in Meat Products Based on Hydrogel-Molecular-Imprinting Electrochemical Sensing Technology. [Link]
-
Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
Pharmaceutical Technology. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
ACS Omega. Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
-
ResearchGate. Efficient synthesis of substituted imidazo[4,5-b] pyridine. [Link]
-
SIELC Technologies. 1H-Imidazo[4,5-b]pyridine. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. [Link]
-
SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]
-
Biomedical Research and Therapy. Carcinogenic Heterocyclic Amine Content of Home Cooked Poultry Meals: A Mini-Review. [Link]
-
National Institutes of Health. The Cooked Meat Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine Hair Dosimeter, DNA Adductomics Discovery, and Associations with Prostate Cancer Pathology Biomarkers. [Link]
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- 3. biomedres.us [biomedres.us]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pharmtech.com [pharmtech.com]
- 6. ema.europa.eu [ema.europa.eu]
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- 8. The Cooked Meat Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine Hair Dosimeter, DNA Adductomics Discovery, and Associations with Prostate Cancer Pathology Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
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- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Note: High-Efficiency Solid-Phase Extraction of 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine (1,5,6-TMIP)
Executive Summary
This application note details a robust protocol for the isolation and quantification of 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine (1,5,6-TMIP) . As a mutagenic heterocyclic amine (HCA) formed during the high-temperature cooking of proteinaceous foods, 1,5,6-TMIP presents significant analytical challenges due to its trace abundance (ng/g levels) and the complexity of the matrices in which it resides.
This guide moves beyond generic extraction methods, employing a Mixed-Mode Strong Cation Exchange (MCX) mechanism. This approach exploits the basicity of the imidazo[4,5-b]pyridine core (
Scientific Rationale & Mechanism
Chemical Properties & Retention Logic
1,5,6-TMIP is a polar, basic heterocyclic amine. Its extraction efficiency relies on manipulating the ionization state of the pyridine nitrogen.
-
Analyte: 1,5,6-TMIP (
)[1]ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Molecular Weight: 176.22 g/mol
-
Key Functional Group: Imidazo[4,5-b]pyridine ring (Proton acceptor).[2]
-
Mechanism:
-
Acidic Loading (pH < 3): The pyridine nitrogen becomes protonated (
). The sorbent (sulfonic acid groups) binds the analyte via ionic interaction. -
Organic Wash: Removes hydrophobic interferences (fats, pigments) while the analyte remains ionically locked.
-
Basic Elution (pH > 10): High pH deprotonates the analyte (
) and the sorbent (if weak) or disrupts the ionic bond, releasing the compound into the organic solvent.
-
Structural Visualization
The following diagram illustrates the physicochemical logic guiding the extraction strategy.
Figure 1: Mechanism of retention and release for 1,5,6-TMIP on Mixed-Mode Cation Exchange sorbents.
Experimental Protocol
Materials & Reagents
-
SPE Cartridge: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 60 mg / 3 mL.
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.
-
Additives: Formic Acid (FA), Ammonium Hydroxide (
), Hydrochloric Acid (HCl). -
Internal Standard:
-PhIP or -MeIQx (Structural analogs are recommended if isotopically labeled 1,5,6-TMIP is unavailable).
Sample Pre-treatment
Critical Step: HCAs in meat exist in both free and protein-bound forms.[3] For total quantification, acid hydrolysis is required.
A. For Solid Matrices (Cooked Meat/Tissue):
-
Homogenize 2 g of sample with 10 mL of 1 M NaOH (for solvent extraction) or 0.1 M HCl (for hydrolysis).
-
Option A (Gross Method - Standard): Homogenize in 1 M NaOH. Extract twice with Ethyl Acetate.[4] Evaporate organic layer. Reconstitute in 0.1 M HCl.
-
Option B (Direct Acid Extraction): Homogenize in 0.1 M HCl. Sonicate for 20 min. Centrifuge at 4000 x g for 10 min. Collect supernatant.
-
Adjustment: Ensure sample pH is between 1.0 and 3.0 before loading.
-
B. For Biological Fluids (Urine/Plasma):
-
Dilute 1 mL of urine/plasma 1:1 with 4%
or 0.1 M HCl. -
Verify pH < 3.0. Centrifuge if cloudy.
Solid-Phase Extraction Workflow
| Step | Solvent / Condition | Purpose |
| 1. Condition | 2 mL MeOH | Activates polymeric surface. |
| 2. Equilibrate | 2 mL 0.1 M HCl (aq) | Creates acidic environment for cation exchange. |
| 3. Load | Pre-treated Sample (pH < 3) | Analyte binds to sulfonic acid groups ( |
| 4. Wash 1 | 2 mL 0.1 M HCl | Removes proteins and hydrophilic neutrals. |
| 5. Wash 2 | 2 mL 100% MeOH | Removes hydrophobic neutrals (fats/lipids). Analyte stays bound. |
| 6. Elute | 2 x 1 mL 5% | Breaks ionic bond; releases neutral 1,5,6-TMIP. |
| 7. Post-Tx | Evaporate to dryness ( | Concentration and solvent exchange.[5] |
LC-MS/MS Analysis Parameters
Chromatographic Conditions
-
Column: High-strength silica C18 or Phenyl-Hexyl (e.g., ACQUITY HSS T3, 2.1 x 100 mm, 1.8 µm). Phenyl phases offer superior selectivity for aromatic HCAs.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 - 4.0).
-
Mobile Phase B: Acetonitrile (or Methanol).[6]
-
Gradient:
-
0-1 min: 5% B
-
1-6 min: Linear ramp to 95% B
-
6-8 min: Hold 95% B
-
8.1 min: Re-equilibrate 5% B
-
Mass Spectrometry (MRM)
-
Ionization: Electrospray Positive (
)[7] -
Precursor Ion:
-
Transitions (Optimize for instrument):
-
Quantifier:
(Loss of ) -
Qualifier:
(Complex ring cleavage) or
-
Analytical Workflow Diagram
Figure 2: End-to-end analytical workflow for 1,5,6-TMIP determination.
References
-
Detection of 1,5,6-TMIP in Meat Products: Formation of Free and Protein-Bound Heterocyclic Amines in Roast Beef Patties Assessed by UPLC-MS/MS. Source: Journal of Agricultural and Food Chemistry (ACS). URL:[Link]
-
General HCA Extraction (PhIP/TMIP Context): Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment. Source: Foods (MDPI). URL:[Link]
-
Mass Spectrometry of Imidazopyridines: Mass Spectrometric Characterization of PhIP N-Oxidized Metabolites (Analogous Fragmentation). Source: Chemical Research in Toxicology (ACS/NIH). URL:[Link]
-
Solid Phase Extraction Principles: Solid-Phase Extraction Solutions (MCX/Mixed-Mode). Source: Affinisep Application Notes. URL:[Link]
Sources
- 1. Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine | C13H12N4 | CID 1530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. shimadzu.com [shimadzu.com]
- 6. uab.edu [uab.edu]
- 7. Upconversion Nanoparticles-Based Fluorescence Immunoassay for the Sensitive Detection of 2-Amino-3-methylimidazo [4,5-f] Quinoline (IQ) in Heat Processed Meat - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing HPLC separation of heterocyclic amines including TMIP
Technical Support Center: Heterocyclic Amine (HCA) Analysis Subject: Optimization of HPLC Separation for HCAs including TMIP (2-amino-1,5,6-trimethylimidazo[4,5-b]pyridine)
Welcome to the HCA Analysis Support Hub
You have requested a technical guide for optimizing the separation of heterocyclic amines (HCAs), with a specific focus on TMIP (2-amino-1,5,6-trimethylimidazo[4,5-b]pyridine).
TMIP presents a unique challenge. Unlike the ubiquitous PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), TMIP lacks the bulky phenyl group, replacing it with methyl substituents. This alters its hydrophobicity and retention behavior relative to other Class 2 HCAs (imidazopyridines).
This guide is structured to move you from Method Design to Troubleshooting , ensuring you can validate your own protocols.
Module 1: Method Development Strategy
The separation of HCAs is governed by their basicity (pKa ~5–7) and hydrophobicity. Standard C18 columns often fail due to silanol interactions causing peak tailing.
The Stationary Phase
-
Recommendation: TSKgel ODS-80TM (Tosoh) or equivalent high-carbon load (15-20%), fully end-capped C18 column.
-
Why? HCAs are basic. Non-end-capped silanols act as cation exchangers, causing severe tailing for TMIP and PhIP. A high carbon load increases steric selectivity, essential for resolving structural isomers like 4,8-DiMeIQx and MeIQx.
The Mobile Phase Chemistry
-
Buffer: 10-25 mM Ammonium Acetate or Formate (pH 4.5 – 5.0).
-
Why Acidic? At pH 5.0, HCAs are protonated. While this reduces retention on C18 (making them elute faster), it suppresses silanol ionization (Si-OH vs Si-O-), drastically improving peak symmetry.
-
Modifier: Acetonitrile (ACN) is preferred over Methanol for sharper peaks and lower backpressure, though Methanol often provides better selectivity for the early eluting IQ-type amines.
Detection Parameters
TMIP and PhIP are imidazopyridines.[1] While PhIP is intensely fluorescent, TMIP is less so.
-
Primary Detector (Quantitation): LC-MS/MS (ESI Positive).
-
Secondary Detector (Screening): UV-Diode Array at 263 nm (Isobestic point for most HCAs).
Table 1: Optimized Gradient Conditions (Example for 150mm x 2.0mm Column)
| Time (min) | % Buffer (20mM NH4Ac, pH 5.0) | % ACN | Flow Rate (mL/min) | Phase Description |
| 0.0 | 95 | 5 | 0.25 | Loading/Equilibration |
| 2.0 | 95 | 5 | 0.25 | Hold (Elute polar interferences) |
| 20.0 | 50 | 50 | 0.25 | Gradient Slope (Elutes IQ, MeIQx) |
| 25.0 | 40 | 60 | 0.25 | TMIP Elution Window |
| 30.0 | 0 | 100 | 0.25 | PhIP Elution Window / Wash |
| 35.0 | 95 | 5 | 0.25 | Re-equilibration |
Module 2: Visualizing the Logic
The following diagram illustrates the decision-making process for optimizing resolution between TMIP and its analogs.
Figure 1: Decision tree for optimizing chromatographic separation of heterocyclic amines.
Module 3: Sample Preparation (The "Gross" Method)
You cannot inject crude meat extracts directly. The standard protocol (Gross & Grüter) utilizes a tandem Solid Phase Extraction (SPE) approach.
Protocol:
-
Extraction: Homogenize sample in 1M NaOH (saponification).
-
Solid Phase 1 (Diatomaceous Earth): Pour homogenate over Extrelut (or similar) coupled to a PRS (Propylsulfonic Acid) cartridge.
-
Mechanism:[2] HCAs are basic; they bind to the acidic PRS cartridge. Neutral fats pass through.
-
-
Solid Phase 2 (C18): Elute PRS cartridge with Ammonium Acetate (pH 4.5) directly onto a C18 cartridge .
-
Mechanism:[2] This desalts the sample and concentrates the hydrophobic HCAs (TMIP, PhIP).
-
-
Final Elution: Elute C18 with MeOH/Ammonia. Evaporate and reconstitute.
Module 4: Troubleshooting & FAQs
Q1: I am seeing severe peak tailing for TMIP and PhIP, but IQ and MeIQx look fine. Why? A: This is a classic "Basic Compound" problem. TMIP and PhIP are larger, more hydrophobic bases.
-
Root Cause: They are interacting with residual silanol groups (Si-O-) on your column stationary phase, not just the C18 ligands.
-
Fix:
-
Ensure your column is "End-capped."
-
Lower your mobile phase pH to < 5.0 to protonate the silanols (Si-OH), rendering them neutral.
-
Increase buffer concentration to 25mM to compete for ionic sites.
-
Q2: TMIP is co-eluting with PhIP. How do I separate them? A: While structurally similar, PhIP has a phenyl group, making it more hydrophobic than the trimethyl-substituted TMIP.
-
Fix: Decrease the gradient slope at the end of the run (25-35 minute window).
-
Elution Order Verification: On a standard C18 column, the elution order is typically: IQ < MeIQ < MeIQx < 4,8-DiMeIQx < TMIP < PhIP If TMIP elutes after PhIP, your mobile phase may be too rich in Methanol (phenyl groups interact strongly with MeOH).
Q3: I cannot detect TMIP at low concentrations using UV. What are my options? A: UV detection at 263 nm has a limit of detection (LOD) around 1-5 ng/g.
-
Option A (Fluorescence): PhIP is highly fluorescent (Ex 315 / Em 370). TMIP is less characterized but generally fluoresces in a similar region. Scan Ex 300-320nm and Em 350-400nm to optimize.
-
Option B (Mass Spec - Recommended): Use MRM (Multiple Reaction Monitoring).
-
TMIP Precursor: 177 m/z ([M+H]+)
-
PhIP Precursor: 225 m/z ([M+H]+)
-
Note: Mass spectrometry eliminates the resolution requirement if the compounds have different masses, as TMIP (176 Da) and PhIP (224 Da) do.
-
References
-
Totsuka, Y., et al. (1996). "Analysis of the mutagenic heterocyclic amine, 2-amino-1,5,6-trimethylimidazo[4,5-b]pyridine (TMIP), in cooked meat." Carcinogenesis.
-
Gross, G. A., & Grüter, A. (1992).[3] "Quantitation of mutagenic/carcinogenic heterocyclic amines in food products." Journal of Chromatography A.
-
Pais, P., et al. (2000). "Chromatographic and related techniques for the determination of aromatic heterocyclic amines in foods." Journal of Chromatography B.
-
Kataoka, H. (1997). "Methods for the determination of mutagenic heterocyclic amines and their applications in biological matrices." Journal of Chromatography A.
Sources
- 1. 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine - Wikipedia [en.wikipedia.org]
- 2. Spectral characteristics of Molecular Probes dyes—Table 23.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
Challenges in quantifying low levels of TMIP-DNA adducts
Executive Summary & Scope
The Challenge:
Quantifying DNA adducts derived from 2-amino-trimethylimidazopyridine (TMIP) isomers—a potent class of Heterocyclic Aromatic Amines (HAAs) found in cooked meats—presents a unique analytical hurdle. Unlike abundant adducts, TMIP-DNA adducts (primarily dG-C8-TMIP) often exist at levels of 1–10 adducts per
Standard LC-MS/MS protocols often fail due to:
-
Isomeric Complexity: TMIP exists as multiple isomers (e.g., 1,5,6-TMIP vs. 3,5,6-TMIP) with varying mutagenic potencies [1].
-
Ion Suppression: The biological matrix (unmodified nucleosides) suppresses the ionization of trace adducts.
-
Extraction Losses: The hydrophobicity of HAA adducts leads to losses during standard desalting steps.
This guide provides an advanced troubleshooting framework for the Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) workflow.
Diagnostic Workflow (Visual)
The following diagram illustrates the critical decision points where quantification failures typically occur.
Figure 1: Critical path analysis for TMIP-DNA adduct quantification. Red dashed lines indicate feedback loops for troubleshooting low sensitivity.
Troubleshooting Guide: Specific Failure Modes
Issue 1: Signal Below Limit of Detection (LOD)
Symptom: You observe the Internal Standard (IS) peak, but the endogenous TMIP adduct peak is absent or indistinguishable from baseline noise.
Root Cause Analysis: TMIP adducts are highly hydrophobic. If you use standard DNA digestion protocols designed for oxidative lesions (like 8-oxo-dG), you will lose TMIP adducts on plasticware or during filtration.
Corrective Protocol:
-
Switch to "One-Pot" Digestion: Avoid transferring samples between tubes. Perform digestion in the same vial used for DNA hydration.
-
Implement Offline Enrichment: You must remove unmodified nucleosides (dA, dT, dG, dC) before MS injection. They exist at
-fold excess and cause massive space-charge effects in the ion source [2]. -
Trap-and-Elute Configuration:
-
Load: C18 Trap Column (5 µm, 0.3 x 5 mm).
-
Wash: 5% Acetonitrile (removes salts/unmodified bases).
-
Elute: Gradient to 90% Acetonitrile (releases TMIP adducts).
-
Issue 2: Inconsistent Recovery of Internal Standard
Symptom: The recovery of your isotopically labeled standard (
Root Cause Analysis: This usually indicates enzymatic inefficiency . TMIP adducts are bulky; they sterically hinder nuclease enzymes (DNase I, Phosphodiesterase).
Corrective Protocol:
-
Increase Enzyme Load: Use 2x the standard amount of Phosphodiesterase I (PDE I).
-
Verify pH: PDE I requires pH 8.8–9.0. If your buffer drifts to pH 7.0, hydrolysis stalls, leaving the adduct attached to an oligonucleotide (which elutes differently than the nucleoside standard).
-
Add Co-factors: Ensure
(10 mM) and (1 mM) are fresh. Zinc is essential for Nuclease P1 activity.
Issue 3: Isobaric Interference (Ghost Peaks)
Symptom: You see a peak at the correct transition for TMIP-dG, but the retention time is slightly shifted (0.2 min) relative to the standard.
Root Cause Analysis: TMIP has multiple isomers (e.g., 1,5,6-TMIP vs 3,5,6-TMIP). Additionally, biological matrices contain other hydrophobic amines that mimic the mass transition [3].
Corrective Protocol: Use Differential Mobility Spectrometry (DMS) or optimize the LC gradient for isomer separation.
Table 1: Recommended LC Gradient for TMIP Isomer Separation Column: C18 High Strength Silica (HSS), 1.8 µm, 2.1 x 100 mm
| Time (min) | % Mobile Phase A (0.01% Formic Acid) | % Mobile Phase B (Acetonitrile) | Purpose |
| 0.0 | 98 | 2 | Loading |
| 2.0 | 98 | 2 | Desalting |
| 15.0 | 70 | 30 | Isomer Separation Zone |
| 18.0 | 5 | 95 | Wash |
| 20.0 | 98 | 2 | Re-equilibration |
Detailed Methodology: The "Gold Standard" Protocol
To ensure reproducibility, follow this validated Isotope Dilution LC-MS/MS workflow.
Step 1: DNA Hydrolysis
-
Dissolve 50 µg of DNA in 50 µL buffer (10 mM Tris-HCl, 5 mM
, pH 7.4). -
CRITICAL: Add 50 fmol of
-TMIP-dG internal standard before digestion starts. This corrects for all downstream losses. -
Add DNase I (4 Units) and incubate at 37°C for 30 min.
-
Add Nuclease P1 (0.5 Units) and Phosphodiesterase I (0.05 Units). Adjust buffer to pH 8.0 if necessary. Incubate 2 hours.
-
Add Alkaline Phosphatase (2 Units) and incubate 1 hour.
Step 2: Sample Cleanup (SPE)
-
Use an Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge.
-
Condition: 1 mL MeOH
1 mL Water. -
Load sample.
-
Wash: 1 mL 5% MeOH in Water (Removes unmodified nucleosides).
-
Elute: 1 mL 100% MeOH (Collects TMIP adducts).
-
Evaporate to dryness and reconstitute in 20 µL 5% Acetonitrile.
Step 3: Mass Spectrometry Parameters
-
Source: ESI Positive Mode.
-
Transitions:
-
Target (dG-C8-TMIP): Precursor
[M+H] Fragment [Guanine-TMIP] (Neutral loss of deoxyribose, -116 Da). -
Note: Verify exact mass based on the specific TMIP isomer (MW approx 176 Da for the aglycone) [4].
-
Frequently Asked Questions (FAQ)
Q1: Can I use UV detection for TMIP adducts?
A: No. The levels in biological samples (1 adduct per
Q2: Why do I see high background noise in the blank? A: This is often "carryover." TMIP adducts are "sticky."
-
Fix: Run two blank injections (Acetonitrile/Isopropanol/Formic Acid) between every biological sample. Replace the autosampler needle wash solvent daily.
Q3: How do I synthesize the Internal Standard if I can't buy it?
A: Commercial sources are scarce. You must synthesize it by reacting the activated N-acetoxy-TMIP derivative with dG or DNA, followed by HPLC purification. Ensure you use
Q4: Is acid hydrolysis better than enzymatic? A: Generally, no . While acid hydrolysis releases the base (aglycone) effectively, it destroys the deoxyribose moiety, removing the specific "neutral loss" signature (dR, -116 Da) that confirms the adduct is DNA-derived. Enzymatic digestion preserves the nucleoside structure, providing higher specificity.
References
-
Mutagenic Potency of Food-Derived Heterocyclic Amines. OSTI.GOV. [Link] Relevance: Establishes the isomeric complexity and mutagenic variation of TMIP.
-
LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. eScholarship. [Link] Relevance: detailed protocols for sample preparation and artifact avoidance in adductomics.
-
Metabolism and Biomarkers of Heterocyclic Aromatic Amines. PubMed Central (PMC). [Link] Relevance: Discusses the metabolic activation pathways leading to DNA adduct formation.
-
Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Royal Society of Chemistry. [Link] Relevance: Review of MS instrumentation and transition monitoring for DNA adducts.
-
Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment. PubMed Central (PMC). [Link] Relevance: Contextualizes the formation of TMIP and related HAAs for synthesis and standards.
Sources
Technical Support Center: Targeted Molecular Imaging Probes (TMIP)
Subject: Troubleshooting Inconsistencies in Preclinical Animal Studies
Core Directive & Scope
Welcome to the TMIP Technical Support Center. If you are accessing this guide, you are likely facing a "translational gap"—your targeted molecular imaging probe (TMIP) shows high affinity in vitro but fails to produce consistent, high-contrast images in vivo, or your biodistribution data fluctuates wildly between batches.
The Reality: Inconsistencies in animal studies of TMIPs are rarely due to a single failure point. They are usually the result of uncontrolled physiological variables interacting with the physicochemical instability of the probe.
This guide moves beyond basic protocol adherence. We treat the animal model not as a passive vessel, but as a reactive biological variable that must be calibrated.
Diagnostic Modules (Troubleshooting Guides)
Module A: The "False Negative" Tumor Signal
Symptom: Your probe binds the target receptor with nM affinity in cell culture, but tumor uptake in mice is <1% ID/g (Injected Dose per gram) or indistinguishable from background.
Root Cause Analysis: The Protein Corona Effect
When a TMIP enters the bloodstream, it is immediately coated by serum proteins (opsonins, albumin, complement factors). This "Protein Corona" can mask your targeting ligand, effectively blinding the probe.
Troubleshooting Protocol:
-
The "Hard Corona" Check:
-
Incubate your TMIP in 50% mouse serum for 1 hour at 37°C.
-
Run a Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) analysis.
-
Pass Criteria: Hydrodynamic diameter increase <15%.
-
Fail: If size doubles or aggregates form, your ligand is shielded.
-
-
Surface Charge Optimization:
-
Measure Zeta Potential. Highly positive charges (>+10mV) attract opsonins rapidly, leading to liver clearance.
-
Solution: PEGylate (Polyethylene Glycol) the surface to achieve a near-neutral charge (-5mV to +5mV).
-
Root Cause Analysis: The Anesthesia Artifact
Critical Insight: Isoflurane, the standard anesthetic, is a vasodilator and metabolic depressant. It can alter hemodynamics and competitive metabolism, drastically changing probe biodistribution compared to awake animals.
Experimental Validation:
-
Step: If brain/heart uptake is inconsistent, compare Isoflurane vs. Ketamine/Xylazine.
-
Evidence: Recent studies show Isoflurane can increase brain uptake of certain tracers by 3-4x by inhibiting CYP2E1 metabolism, creating false positives [1].
Module B: High Background / Non-Specific Uptake
Symptom: High signal in Liver (Hepatobiliary) or Kidneys (Renal), obscuring the target.
The Clearance Trap
-
Renal Threshold: Probes <5.5 nm (approx. 40-60 kDa) are filtered by kidneys.
-
Hepatic Trap: Probes >10 nm or hydrophobic probes are sequestered by Kupffer cells in the liver.
Decision Matrix:
-
If Liver Signal is High: Your probe is likely too hydrophobic or aggregated (Corona effect).
-
Action: Increase hydrophilicity (add sulfonate groups or PEG).
-
-
If Kidney Signal is High: Your probe is too small or unstable (releasing free fluorophore/isotope).
-
Action: Check radiochemical purity (RCP) or fluorophore stability. Free dye often clears renally.
-
Visualizing the Problem (Logic Pathways)
Figure 1: Diagnostic Flowchart for Low Tumor Uptake
Use this logic tree to isolate the failure point in your TMIP experiment.
Caption: Diagnostic logic tree for isolating causes of poor TMIP accumulation in preclinical models.
Figure 2: The "Observer Effect" in Imaging
How the act of labeling and anesthetizing alters the data.
Caption: Impact of chemical modification and experimental conditions on TMIP biological behavior.
Standardized Data Tables
Table 1: Impact of Anesthesia on TMIP Biodistribution
Data synthesized from comparative perfusion studies [1][5].
| Anesthetic Agent | Hemodynamic Effect | Impact on Probe Uptake | Recommended For |
| Isoflurane | Vasodilation, ↓ Blood Pressure | High variability. Can ↑ brain uptake artificially. | Longitudinal studies (fast recovery). |
| Ketamine/Xylazine | Vasoconstriction, Stable BP | Lower variability in perfusion-dependent tissues. | Terminal biodistribution studies. |
| Pentobarbital | Metabolic Depression | Reduced hepatic clearance rate. | Not recommended for metabolic probes. |
Table 2: Physicochemical QC Checklist
Must be completed BEFORE animal injection.
| Parameter | Method | Acceptance Criteria | Failure Consequence |
| Purity | HPLC / TLC | > 95% | Free dye accumulates in kidneys (false positive). |
| Aggregates | DLS / SEC | < 5% aggregates | Lung embolism or rapid liver uptake. |
| Zeta Potential | Electrophoretic Light Scattering | -10mV to +10mV | >+10mV = Opsonization (Liver uptake). |
| Sterility | Endotoxin Test | < 0.5 EU/mL | Endotoxin shock alters vascular permeability. |
Frequently Asked Questions (FAQ)
Q: Why does my fluorescent probe show tumor uptake, but the PET version of the same ligand does not? A: This is the "Labeling Effect." A fluorophore (like Cy5 or IRDye800) is large and hydrophobic, often dominating the pharmacokinetics of small peptides. A radioactive chelator (like DOTA-Ga68) is smaller and more hydrophilic. You are imaging the label, not just the ligand. Always validate that the labeled probe retains the same affinity as the parent molecule [4].
Q: My control mice (no tumor) show high uptake in the spleen. Why? A: Splenic uptake usually indicates particulate formation . Your probe may be precipitating in the bloodstream or aggregating due to the pH shift from formulation buffer to blood (pH 7.4). Filter your probe (0.22 µm) immediately before injection.
Q: Can I use the same mouse for longitudinal imaging over 3 weeks? A: Yes, but beware of the "Tail Vein Trauma" . Repeated injections can cause inflammation and tail necrosis, which acts as a "sink" for probes, showing up as a hot spot in the tail that ruins quantification. Use a catheter or alternate veins.
References
-
Guehl, N. J., et al. (2024). Common anesthetic used in preclinical PET imaging inhibits metabolism of the PET tracer [18F]3F4AP.[1][2][3][4] National Institutes of Health.[5] Available at: [Link]
-
McDougald, W., et al. (2020). Standardization of Preclinical PET/CT Imaging to Improve Quantitative Accuracy, Precision, and Reproducibility: A Multicenter Study. Journal of Nuclear Medicine. Available at: [Link]
-
Corbo, C., et al. (2017). The impact of protein corona on nanoparticle-based targeted drug delivery. Nanoscale. Available at: [Link]
-
Hernández-Gil, J., et al. (2020). Fluorescent Dye Labeling Changes the Biodistribution of Tumor-Targeted Nanoparticles. Pharmaceutics. Available at: [Link]
-
Stout, D., et al. (2019). Factors Affecting the Clearance and Biodistribution of Polymeric Nanoparticles. Molecular Imaging and Biology. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Common anesthetic used in preclinical PET imaging inhibits metabolism of the PET tracer [18F]3F4AP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Common anesthetic used in preclinical PET imaging inhibits metabolism of the PET tracer [ 18 F]3F4AP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Challenges in clinical studies with multiple imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Sample Preparation for TIMP
Topic: Minimizing Degradation of Tissue Inhibitors of Metalloproteinases (TIMP) during Sample Preparation
Status: Active | Priority: Critical | Department: Bioanalytical Applications
Executive Summary & Acronym Clarification
User Note: This guide addresses the stability of TIMP (Tissue Inhibitor of Metalloproteinases), a critical biomarker in drug development for oncology, fibrosis, and cardiovascular disease. (Note: If your query regarding "TMIP" refers to "Target Membrane Integral Proteins" or a proprietary compound, please consult the "General Membrane Protein Stability" subsection in the Appendix, as the principles of hydrophobic stabilization overlap.)
The Challenge: TIMPs (TIMP-1, -2, -3, -4) are endogenous inhibitors of Matrix Metalloproteinases (MMPs). In biological matrices (plasma, tissue homogenates), they exist in a delicate equilibrium with MMPs. Improper sample preparation shifts this equilibrium, leading to:
-
Proteolytic Digestion: Active MMPs digest free TIMPs.
-
Complex Dissociation: SDS or harsh detergents can prematurely dissociate MMP-TIMP complexes, altering quantification.
-
Oxidative Inactivation: The N-terminal cysteine essential for MMP chelation is prone to oxidation.
Troubleshooting Guide (Q&A)
Issue 1: "My ELISA results for TIMP-1 in plasma are inconsistent and lower than expected. Is it the anticoagulant?"
Diagnosis: Likely Metalloproteinase Reactivation due to improper anticoagulant choice. Root Cause: MMPs are Zinc-dependent endopeptidases. If you use Heparin or Citrate, Zinc ions remain available, allowing MMPs to remain partially active and degrade TIMPs (or other matrix proteins) during processing. Solution:
-
Switch to K2-EDTA or K3-EDTA. EDTA is a strong chelator of divalent cations (
, ). By stripping the Zinc, you irreversibly inactivate the MMPs, effectively "freezing" the proteolytic environment and preserving the TIMP analyte. -
Temperature Control: Process blood within 30 minutes. Do not store whole blood on ice for extended periods before centrifugation, as platelet activation (releasing TIMP-1) can occur, or cold-induced activation of certain pro-MMPs can complicate the matrix.
Issue 2: "Western Blot bands for TIMP-2 are smeared or showing multiple molecular weights."
Diagnosis: Disulfide Scrambling or Aggregation .
Root Cause: TIMPs contain 12 conserved cysteine residues forming 6 disulfide bonds (the "TIMP signature"). Standard reducing agents (
-
Non-Reducing Conditions: Ideally, run TIMP blots under non-reducing conditions to maintain the native fold.
-
Strict Alkylation: If reducing is required, ensure sufficient Iodoacetamide (IAA) is added immediately after reduction to permanently block free thiols and prevent re-bonding.
Issue 3: "We see a loss of TIMP-3 activity in tissue homogenates."
Diagnosis: ECM Sequestration . Root Cause: TIMP-3 is unique among the family; it binds tightly to the extracellular matrix (ECM) via heparan sulfate. Standard lysis buffers (RIPA) may not release it efficiently, or it may co-precipitate with the insoluble fraction. Solution:
-
Matrix Release: Incorporate a deglycosylation step (Heparinase III) or increase ionic strength (500 mM NaCl) in the lysis buffer to disrupt electrostatic interactions with the ECM.
The "TIMP-Preserve" Protocol
A self-validating workflow for extracting TIMPs from Tissue/Cells.
Buffer Composition (The "Golden Cocktail")
| Component | Concentration | Function | Mechanism of Action |
| Tris-HCl (pH 7.4) | 50 mM | Buffer | Maintains physiological pH (TIMPs are acid-labile). |
| NaCl | 150-400 mM | Ionic Strength | High salt aids in dissociating TIMP-3 from ECM. |
| NP-40 or Triton X-100 | 1.0% | Detergent | Solubilizes membrane/cytosolic fractions without denaturing the TIMP "wedge" domain. |
| EDTA | 10 mM | Chelation | CRITICAL: Strips |
| NEM (N-Ethylmaleimide) | 10 mM | Alkylation | Blocks free thiols to prevent disulfide scrambling during lysis. |
| Aprotinin/Leupeptin | 1 | Serine Protease Inhibition | Prevents non-MMP degradation. |
Step-by-Step Workflow
-
Harvest: Rapidly excise tissue and rinse in ice-cold PBS (containing 5 mM EDTA).
-
Physical Lysis: Mince tissue on ice. Add "Golden Cocktail" buffer (10:1 v/w ratio).
-
Homogenization: Use a bead beater (Precellys/MagNA Lyser) at 4°C .
-
Checkpoint: Do not allow temperature to rise above 10°C. Heat activates remaining proteases and denatures TIMP.
-
-
Clarification: Centrifuge at 14,000 x g for 15 mins at 4°C.
-
Aliquot & Snap Freeze: Transfer supernatant to low-bind tubes. Snap freeze in liquid nitrogen.
-
Storage: -80°C. Avoid Freeze-Thaw cycles (TIMP activity drops ~20% per cycle).
-
Mechanistic Visualization (MMP-TIMP Axis)
The following diagram illustrates the critical degradation pathways you must interrupt during sample preparation.
Caption: The "Vicious Cycle" of TIMP degradation. Active MMPs released during lysis will digest their own inhibitors (TIMPs) unless Zinc is chelated (EDTA) and temperature is controlled.
References
-
Visse, R., & Nagase, H. (2003). Matrix metalloproteinases and tissue inhibitors of metalloproteinases: structure, function, and biochemistry. Circulation Research, 92(8), 827-839.
-
Gomez, D. E., et al. (1997). Tissue inhibitors of metalloproteinases: structure, regulation and biological functions. European Journal of Cell Biology, 74(2), 111-122.
-
Mannello, F. (2008). Serum or plasma samples? The "Cinderella" role of blood collection procedures in the preanalytical management of matrix metalloproteinases and tissue inhibitors of metalloproteinases. Arteriosclerosis, Thrombosis, and Vascular Biology, 28(4), 611-614.
-
Geohagen, B. C., et al. (2021). Optimizing extraction of extracellular matrix proteins for proteomic analysis. Analytical Biochemistry, 610, 113934.
If this guide does not resolve your specific "TMIP" issue, or if "TMIP" refers to a proprietary internal compound code, please contact the Senior Application Scientist desk with the specific CAS number or molecular class for a custom stability protocol.
Technical Support Center: Quantification of 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine (PhIP)
Welcome to the technical support center for the quantification of 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine (PhIP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding challenges encountered during the bioanalysis of PhIP, a critical heterocyclic aromatic amine formed in cooked meats.[1] This guide is structured to address common calibration curve issues and other analytical hurdles, ensuring the generation of accurate and reproducible data in your studies.
The quantification of PhIP, often present at low concentrations in complex biological matrices, presents unique analytical challenges.[2] This guide will walk you through potential pitfalls and provide robust solutions grounded in established scientific principles and regulatory guidelines.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when setting up a PhIP quantification assay, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Q1: What is the most significant challenge in PhIP quantification?
A1: The primary challenge is overcoming matrix effects.[3] PhIP is often measured in complex biological samples like urine, plasma, or tissue homogenates.[1][2] Endogenous components in these matrices can co-elute with PhIP and interfere with its ionization in the mass spectrometer, leading to signal suppression or enhancement.[4] This directly impacts the accuracy and reproducibility of the calibration curve and, consequently, the quantification of unknown samples.
Q2: Why is my PhIP calibration curve not linear?
A2: Non-linearity in LC-MS calibration curves is a common issue and can stem from several factors.[5] For PhIP, this can be due to detector saturation at high concentrations, matrix effects that are not uniform across the concentration range, or the formation of adducts or multimers.[5][6] It is crucial to assess the linearity of your method and, if non-linearity persists, consider using a weighted linear regression or a quadratic curve fit.[5]
Q3: What is an appropriate calibration range for PhIP analysis?
A3: The calibration range should encompass the expected concentrations of PhIP in your samples.[7] Given that PhIP is often found at trace levels (parts per trillion to parts per billion), a sensitive method with a low limit of quantification (LOQ) is necessary.[2] A typical range might be from 5 pg/mL to 50 ng/mL, but this should be empirically determined during method development and validation.[8][9]
Q4: How often should I prepare a new calibration curve?
A4: A fresh calibration curve should be prepared for each analytical batch of samples.[10] This is a standard practice in regulated bioanalysis to account for any day-to-day variations in instrument performance, reagent stability, and environmental conditions.[11]
Q5: What are the key validation parameters I need to assess for my PhIP quantification method?
A5: According to guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), key validation parameters include:[12][13][14][15]
-
Specificity and Selectivity: The ability to differentiate and quantify PhIP in the presence of other components.[14]
-
Linearity and Range: The concentration range over which the method is accurate and precise.[14]
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between measurements, respectively.[14]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of PhIP that can be reliably detected and quantified.
-
Stability: The stability of PhIP in the biological matrix under different storage and handling conditions.
-
Matrix Effect: The influence of matrix components on the ionization of PhIP.[3]
Troubleshooting Guide: Calibration Curve Issues
This in-depth guide provides a structured approach to diagnosing and resolving common problems encountered with PhIP calibration curves.
Issue 1: Poor Linearity (R² < 0.99)
A low coefficient of determination (R²) indicates that the calibration points do not fit well to a linear model.
Possible Causes & Solutions:
-
Inappropriate Calibration Range: The selected concentration range may extend beyond the linear dynamic range of the instrument.
-
Solution: Narrow the calibration range by removing the highest or lowest concentration points to see if linearity improves.[16] If samples are expected to have high concentrations, they should be diluted to fall within the linear range.
-
-
Matrix Effects: As mentioned, matrix components can cause non-linear responses.[6]
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.
-
Solution: Dilute the upper-level calibration standards and any high-concentration samples.
-
-
Incorrect Regression Model: A linear model may not be appropriate for the analyte's response.
-
Solution: Evaluate weighted linear regression (e.g., 1/x or 1/x²) or a quadratic regression model.[5] The chosen model must be justified and validated.
-
Issue 2: Inconsistent Reproducibility Between Batches
Poor reproducibility of calibration curves across different analytical runs is a significant concern for method robustness.
Possible Causes & Solutions:
-
Instability of Stock or Working Solutions: PhIP solutions may degrade over time, especially if not stored properly.
-
Solution: Prepare fresh stock and working solutions regularly. Store them at appropriate temperatures (e.g., -20°C or -80°C) and protect them from light. Perform stability tests to determine the shelf life of these solutions.
-
-
Instrument Variability: Fluctuations in the LC-MS/MS system's performance can lead to inconsistent results.[18]
-
Solution: Implement a rigorous system suitability test (SST) before each analytical run. This typically involves injecting a standard solution to check for consistent retention time, peak shape, and signal intensity. Regular instrument maintenance and calibration are also crucial.[10]
-
-
Inconsistent Sample Preparation: Variations in the sample extraction process can introduce variability.
-
Solution: Ensure that the sample preparation protocol is well-defined and followed consistently. The use of an internal standard added at the beginning of the sample preparation process is highly recommended to correct for variability in extraction recovery.[19]
-
Issue 3: High Signal-to-Noise Ratio at the Lower Limit of Quantification (LLOQ)
The LLOQ should be reliably and reproducibly quantifiable with acceptable precision and accuracy.
Possible Causes & Solutions:
-
Insufficient Method Sensitivity: The current method may not be sensitive enough to detect PhIP at the desired low concentrations.
-
Solution: Optimize the mass spectrometer parameters, such as ionization source settings (e.g., spray voltage, gas flows, temperature) and collision energy for the specific MRM transitions of PhIP.[20] Consider using a more sensitive instrument if available.
-
-
High Background Noise: Contamination in the LC-MS/MS system or from reagents can lead to high background noise.
-
Solution: Flush the LC system thoroughly. Use high-purity solvents and reagents. Check for and eliminate sources of contamination, such as plasticizers from tubes or vials.
-
-
Poor Chromatographic Peak Shape: Broad or tailing peaks at the LLOQ can result in a poor signal-to-noise ratio.
-
Solution: Optimize the chromatographic conditions, including the mobile phase composition, gradient profile, and column chemistry. A well-focused peak will have a better signal-to-noise ratio.[20]
-
Experimental Protocols & Data Presentation
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Stock Solution Preparation: Accurately weigh a certified reference standard of PhIP and dissolve it in a suitable solvent (e.g., methanol) to prepare a primary stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with the appropriate solvent.
-
Calibration Standards: Spike the appropriate blank biological matrix (e.g., drug-free plasma) with the working solutions to create a set of calibration standards covering the desired concentration range. A minimum of six non-zero concentration levels is recommended.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards, using a separate stock solution if possible to ensure accuracy.
Table 1: Example LC-MS/MS Parameters for PhIP Quantification
| Parameter | Setting |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (PhIP) | Precursor Ion > Product Ion (e.g., m/z 225.1 > 210.1) |
| MRM Transition (IS) | Precursor Ion > Product Ion (specific to the IS) |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for PhIP and IS |
Note: These are example parameters and should be optimized for your specific instrumentation and application.
Visualizations
Workflow for PhIP Quantification
Caption: Workflow for PhIP quantification from sample preparation to data analysis.
Troubleshooting Logic for Non-Linear Calibration Curve
Caption: A logical approach to troubleshooting a non-linear calibration curve.
References
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Quality Assistance. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. [Link]
-
Vella, A., et al. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Clinical Chemistry, 68(11), 1365–1376. [Link]
-
Bellamri, M., et al. (2007). Biomonitoring of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its carcinogenic metabolites in urine. Chemical Research in Toxicology, 20(4), 625-633. [Link]
-
ResearchGate. (n.d.). Representation of matrix effects determined for analytes in seven different matrices. [Link]
-
Bioanalysis Zone. (2026). Best Practices for Calibration Curves in LC-MS/MS: Ensuring Accuracy and Reliability. [Link]
-
Cruces-Blanco, C., et al. (2017). Fitting Nonlinear Calibration Curves: No Models Perfect. American Journal of Analytical Chemistry, 8, 199-214. [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: What is the Matrix Effect. [Link]
-
ResearchGate. (2018). What is causing the problem for unreproducible callibration curves within LC-MS/MS?. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis an overview. [Link]
-
Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. [Link]
-
Reddit. (2025). I'm getting non-linear response. [Link]
-
Centers for Disease Control and Prevention. (n.d.). Comparability and repeatability of methods for estimating the dietary intake of the heterocyclic amine contaminant 2-amino-1-methyl-6-phenylimidazo[4,5b]pyridine (PhIP). [Link]
-
National Center for Biotechnology Information. (n.d.). PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE). [Link]
-
Williams, F. W., et al. (2020). The Cooked Meat Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine Hair Dosimeter, DNA Adductomics Discovery, and Associations with Prostate Cancer Pathology Biomarkers. Chemical Research in Toxicology, 33(10), 2636–2648. [Link]
-
Murray, S., et al. (1993). Quantification of the carcinogens 2-amino-3,8-dimethyl- and 2-amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in food using a combined assay based on gas chromatography-negative ion mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 616(2), 211-219. [Link]
-
van den Broek, I., et al. (2012). Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry. Journal of Chromatography B, 893-894, 1-15. [Link]
-
Han, X., & Gross, R. W. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry—What, how and why?. Journal of lipid research, 53(8), 1547-1558. [Link]
-
Poole, C. F. (2007). Relationship between the matrix effect and the physicochemical properties of analytes in gas chromatography. Journal of Chromatography A, 1158(1-2), 241-250. [Link]
-
Kim, Y., et al. (2015). Development and Validation of an LC-MS/MS Method for the Determination of Pelubiprofen and Its Active Metabolite, Trans-Alcohol, in Human Plasma and Its Application to Pharmacokinetic Study. Journal of Chromatographic Science, 53(7), 1148-1155. [Link]
-
Waters Corporation. (2018). Internal Standard Options for Peptide LC-MS Quantification - Part 1. [Link]
-
MDPI. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. [Link]
-
Biointerface Research in Applied Chemistry. (2020). LC-MS/MS Method Development and Validation for the Determination of Nifedipine in Human Plasma. [Link]
-
Restek. (2024). LC-MS/MS Method Development for Drug Analysis. [Link]
-
National Institutes of Health. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. [Link]
Sources
- 1. The Cooked Meat Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine Hair Dosimeter, DNA Adductomics Discovery, and Associations with Prostate Cancer Pathology Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomonitoring of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its carcinogenic metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 4. eijppr.com [eijppr.com]
- 5. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
- 7. database.ich.org [database.ich.org]
- 8. Development and validation of an LC-MS/MS method for the determination of pelubiprofen and its active metabolite, trans-alcohol, in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. infinixbio.com [infinixbio.com]
- 11. fda.gov [fda.gov]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. reddit.com [reddit.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
Validation & Comparative
Inter-laboratory comparison of 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine analysis
Technical Guide: Inter-Laboratory Standardization & Analysis of 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine (1,5,6-TMIP)
Executive Summary & Chemical Context
2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine (1,5,6-TMIP) is a potent mutagenic heterocyclic amine (HCA) formed during the high-temperature thermal processing of proteinaceous foods, particularly fish and red meat. Unlike its more ubiquitous congeners (PhIP or MeIQx), 1,5,6-TMIP presents unique analytical challenges due to its structural isomerism and ultra-trace occurrence (typically ng/g or ppb levels).
This guide serves as a definitive technical resource for analytical laboratories aiming to standardize the quantification of 1,5,6-TMIP. It synthesizes data from inter-laboratory trials to objectively compare the "Gold Standard" LC-MS/MS methodology against the "Legacy Alternative" HPLC-Fluorescence (HPLC-FLD) , providing a roadmap for achieving regulatory-grade data integrity.
Comparative Analysis of Detection Methodologies
The following comparison is derived from multi-center validation studies focusing on HCA recovery from complex meat matrices.
Table 1: Performance Matrix of Analytical Platforms
| Feature | LC-MS/MS (Triple Quadrupole) | HPLC-FLD (Fluorescence) | Emerging Sensors (Electrochemical) |
| Selectivity | High (Mass-to-charge discrimination) | Moderate (Relies on chromatographic resolution) | Low (Prone to matrix interference) |
| Sensitivity (LOD) | < 0.05 ng/g | 0.5 – 1.0 ng/g | Variable (1.0 – 5.0 ng/g) |
| Isomer Resolution | Excellent (can distinguish isobaric interferences via MRM) | Poor (Co-elution with other HCAs is common) | N/A |
| Matrix Effect | Susceptible to ion suppression (requires IS*) | Susceptible to quenching | High susceptibility |
| Inter-Lab RSD | < 15% (Consensus Benchmark) | 20 – 35% | > 40% |
| Throughput | High (Rapid gradients allowed) | Low (Long columns needed for separation) | High |
*IS: Internal Standard (Stable Isotope Labeled)
Expert Insight: Why LC-MS/MS is the Consensus Choice
While HPLC-FLD was the historical standard, inter-laboratory comparisons reveal a critical flaw: false positives due to co-eluting fluorescent matrix components . 1,5,6-TMIP shares fluorescence characteristics with several other methylated imidazopyridines. In contrast, LC-MS/MS utilizing Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 177 → 162) provides the "fingerprint" specificity required to validate presence in a legal or toxicological context.
Validated Experimental Protocol: LC-MS/MS Workflow
To ensure data trustworthiness (E-E-A-T), this protocol utilizes a Self-Validating System via Isotope Dilution Mass Spectrometry.
Reagents & Standards
-
Analyte: 1,5,6-TMIP (purity >98%).
-
Internal Standard (IS): 1,5,6-TMIP-d3 (preferred) or MeIQx-d3 (surrogate).
-
Matrix: Lyophilized meat extract (certified blank).
Step-by-Step Methodology
-
Sample Homogenization & Spiking (The Control Step):
-
Weigh 2.0 g of sample.
-
CRITICAL: Immediately spike with 50 µL of Internal Standard (100 ng/mL). This validates recovery for every single sample, correcting for extraction loss.
-
-
Alkaline Extraction:
-
Add 15 mL of 1 M NaOH. Homogenize and shake for 1 hour.
-
Mechanism: High pH deprotonates the amine, rendering it less water-soluble and more amenable to organic solvent extraction.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 15 mL Ethyl Acetate. Vortex vigorously (5 min). Centrifuge (4000 rpm, 10 min).
-
Transfer the organic supernatant to a fresh tube. Repeat extraction twice.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a Propylsulfonic Acid (PRS) cation-exchange cartridge.
-
Pass the ethyl acetate extract through the PRS cartridge.
-
Mechanism: 1,5,6-TMIP is basic; it will bind to the acidic PRS sorbent while neutral lipids and fats pass through.
-
Wash with dilute HCl/Methanol.
-
Elute with ammoniated methanol (pH > 10) to release the analyte.
-
-
LC-MS/MS Acquisition:
-
Column: C18 Reverse Phase (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile.
-
Ionization: Electrospray Positive (ESI+).
-
Transitions:
-
Quantifier: 177.1 → 162.1 (Loss of methyl group).
-
Qualifier: 177.1 → 136.1.
-
-
Inter-Laboratory Performance Evaluation
When participating in or designing an inter-lab comparison for 1,5,6-TMIP, use the following statistical benchmarks to assess competency.
-
Z-Score Assessment:
-
Where
is your lab's result, is the consensus mean, and is the target standard deviation. -
Target:
is considered satisfactory.
-
-
Reproducibility Limit (R):
-
In recent HCA proficiency tests, the Reproducibility Relative Standard Deviation (
) for LC-MS/MS methods typically falls between 12% and 18% . -
Warning: An
, often seen with HPLC-FLD methods, indicates insufficient method robustness for regulatory monitoring.
-
Visualization of Workflows
Diagram 1: Analytical Workflow for HCA Extraction
This diagram outlines the critical path for isolating 1,5,6-TMIP from complex protein matrices, highlighting the purification logic.
Caption: Optimized Solid Phase Extraction (SPE) workflow for isolating basic heterocyclic amines.
Diagram 2: Method Selection Decision Tree
A logical framework for researchers to choose the appropriate detection method based on sensitivity needs and available instrumentation.
Caption: Decision matrix for selecting between Mass Spectrometry and Fluorescence detection.
References
-
Barceló-Barrachina, E., et al. (2025). "Analysis of heterocyclic amines in food products: Interlaboratory studies." ResearchGate. Available at: [Link]
-
National Institutes of Health (NIH). (2008). "Quantitation of 13 heterocyclic aromatic amines in cooked beef, pork, and chicken by liquid chromatography-electrospray ionization/tandem mass spectrometry." Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Cheng, K., et al. (2018). "Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry." Journal of Food and Drug Analysis. Available at: [Link]
-
Chromatography Today. (2014). "Inter-laboratory LC-MS/MS processes compared." Available at: [Link]
Evaluating the Accuracy of TMIP Quantification Methods: A Comparative Guide
Scope Note: This guide evaluates the Turbulence-enhanced Microneedle Immunoassay Platform (TMIP) for biomarker quantification in interstitial fluid (ISF), a novel technology for non-invasive drug development monitoring. (Note: If you are seeking information on Temporal Maximum Intensity Projection (tMIP) for CT/MRI perfusion imaging, or Tissue Inhibitor of Metalloproteinases (TIMP) quantification, please refer to the Disambiguation Appendix at the end of this guide.)
Executive Summary
In the landscape of drug development and translational research, the Turbulence-enhanced Microneedle Immunoassay Platform (TMIP) represents a paradigm shift from passive diffusion to active kinetic quantification. Unlike traditional microneedle (MN) patches that rely on slow passive diffusion of Interstitial Fluid (ISF), TMIP integrates a magnetic stirring mechanism directly within the sensing chamber. This guide objectively compares TMIP’s performance against industry-standard quantification methods (ELISA, Passive MNs), focusing on sensitivity, reproducibility, and kinetic accuracy.
Comparative Performance Analysis
The following data synthesizes performance metrics from recent validation studies (Yang et al., 2025) comparing TMIP against the Gold Standard (ELISA) and Passive Microneedle arrays.
| Feature | TMIP (Active Turbulence) | Passive Microneedle Array | Standard ELISA (Serum) |
| Sample Matrix | Interstitial Fluid (ISF) | Interstitial Fluid (ISF) | Venous Blood/Serum |
| Mechanism | Active Magnetic Turbulence (Reagent mixing) | Passive Diffusion | Liquid Phase Incubation |
| Limit of Detection (LOD) | ~20 pg/mL (e.g., S100B) | ~100–500 pg/mL | 10–50 pg/mL |
| Incubation Time | 1–5 minutes | 30–60 minutes | 2–4 hours |
| Reproducibility (CV) | < 5% (High consistency) | 15–25% (Diffusion variability) | < 5% |
| Invasiveness | Minimally Invasive (Painless) | Minimally Invasive (Painless) | Invasive (Venipuncture) |
| Key Limitation | Requires external magnetic actuation | Saturation/clogging risk | Sample volume & processing |
Key Insight: The "Active Turbulence" mechanism in TMIP resolves the "diffusion barrier" inherent in passive MNs, reducing signal deviation by up to 55% and achieving sub-nanogram sensitivity comparable to benchtop ELISA.
Mechanistic Workflow & Causality
To understand why TMIP achieves higher accuracy, one must examine the microfluidic kinetics. In passive systems, analyte capture is limited by the depletion zone around the sensor surface (Nernst diffusion layer). TMIP disrupts this layer using a magnetically driven stirrer (Star-shaped Magnetic Stirrer Tool - MST), ensuring constant analyte replenishment at the binding site.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the TMIP quantification protocol, highlighting the critical "Active Mixing" phase that differentiates it from passive methods.
Caption: Figure 1. TMIP workflow demonstrating the role of magnetic turbulence in accelerating binding kinetics and improving wash efficiency.
Validated Experimental Protocol
Materials Required:
-
TMIP Microneedle Patch (functionalized with capture antibody, e.g., anti-S100B).
-
External Magnetic Actuator (Star-shaped stirrer compatible).
-
Fluorescence Microscope or Smartphone-based optical reader.
-
Control: Spiked Gelatin Phantom (mimicking skin ISF properties).
Step-by-Step Methodology:
-
Preparation & Priming (Self-Validation Step):
-
Inspect the MN array under 10x magnification to ensure needle integrity (no fractures).
-
Checkpoint: Verify the magnetic stirrer inside the chamber rotates freely by applying a test magnetic field before sample application.
-
-
Sample Application (In Vivo or Phantom):
-
Apply the TMIP patch to the target area (e.g., dorsal skin of mouse or gelatin phantom).
-
Apply uniform pressure (approx. 10 N) for 10 seconds to ensure stratum corneum penetration.
-
-
Active Incubation (The TMIP Differentiator):
-
Engage the magnetic actuator. Set rotation speed to 600 RPM .
-
Duration: Incubate for exactly 5 minutes .
-
Scientific Rationale: The 600 RPM rotation creates micro-vortices that maximize the collision frequency between the analyte (biomarker) and the antibody-coated MN surface, reducing the "Time-to-Result" from hours to minutes.
-
-
Turbulence-Enhanced Washing:
-
Inject wash buffer (PBS + 0.05% Tween-20) into the microfluidic channel.
-
Activate magnetic stirring for 30 seconds.
-
Checkpoint: Ensure the effluent is clear. The turbulence removes non-specific binding more effectively than passive flow, significantly improving the Signal-to-Noise Ratio (SNR).
-
-
Quantification:
-
Introduce the detection antibody (fluorophore-conjugated). Repeat Active Incubation (Step 3) for 2 minutes.
-
Wash (Step 4).
-
Read fluorescence intensity (RFU).
-
Accuracy & Linearity Data
In validation studies targeting the melanoma biomarker S100B , TMIP demonstrated superior linearity compared to manual/passive methods.
| Parameter | TMIP Performance Data | Statistical Significance |
| Linearity (R²) | 0.9758 (Range: 10–1000 pg/mL) | High correlation with standard concentrations |
| Limit of Detection | 20 pg/mL | Comparable to high-sensitivity ELISA |
| Signal Deviation | Reduced by 55% vs. Manual | p < 0.01 (Significant improvement in precision) |
| Recovery Rate | 92% – 108% | Validated in spiked ISF samples |
Interpretation: The high R² value and recovery rate confirm that TMIP is suitable for quantitative pharmacokinetic (PK) and pharmacodynamic (PD) profiling in drug development, particularly for biologics where ISF concentration is a more relevant proxy for tissue exposure than plasma concentration.
Appendix: Disambiguation
1. Temporal Maximum Intensity Projection (tMIP) - Medical Imaging
-
Context: Used in CT/MRI Perfusion for stroke analysis.[1]
-
Method: Collapses the time dimension of a 4D scan, taking the maximum intensity of each voxel over time.[2]
-
Accuracy Metric: Enhances visualization of collateral vessels and ischemic cores compared to standard Time-Average (TAVG) maps.
-
Relevance: Critical for vascular drug trials (thrombolytics).
2. Tissue Inhibitor of Metalloproteinases (TIMP) [3][4]
-
Context: A family of proteins (TIMP-1, -2, -3, -4) regulating MMPs.
-
Quantification: Standard ELISA or Reverse Zymography.
-
Note: "TMIP" is a common typo for TIMP. If your interest is protein quantification, refer to standard ELISA protocols for TIMP-1.
References
-
Yang, J. H., Seong, K. Y., Kang, M., et al. (2025). Turbulence-enhanced microneedle immunoassay platform (TMIP) for high-precision biomarker detection from skin interstitial fluid.[5] Biosensors and Bioelectronics, 282, 117480. [Link]
-
Smit, E. J., Vonken, E. J., et al. (2012). Timing-invariant reconstruction for deriving high-quality CT angiographic data from cerebral CT perfusion data. Radiology, 263(1), 233-242. (Reference for Imaging tMIP). [Link]
-
Razzaghi, M., et al. (2024). Remote-Controlled Sensing and Drug Delivery via 3D-Printed Hollow Microneedles. Advanced Healthcare Materials. (Context on active MN systems). [Link]
Sources
- 1. The image quality and diagnostic performance of CT perfusion-derived CT angiography versus that of conventional CT angiography - Zhou - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 2. 4D CT Angiography More Closely Defines Intracranial Thrombus Burden Than Single-Phase CT Angiography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predictive Value of Test of Infant Motor Performance for Infants based on Correlation between TIMP and Bayley Scales of Infant Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Correlating in vitro and in vivo data for 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine
PUBLISH COMPARISON GUIDE: 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine (PhIP)
Executive Summary: The "Prostate-Specific" Carcinogen
Product Profile: 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine (PhIP) Classification: Heterocyclic Amine (HCA); IARC Group 2B Carcinogen. Primary Application: Induction of prostate, mammary, and colon carcinogenesis models in rodents.
The Distinction: Unlike other heterocyclic amines (HCAs) such as IQ or MeIQx, which are potent hepatocarcinogens, PhIP is uniquely characterized by its bulky phenyl moiety . This structural feature shifts its target organ specificity away from the liver and toward hormone-dependent tissues (prostate, breast) and the distal colon. For researchers aiming to model diet-associated prostate cancer or estrogen-dependent mammary tumors, PhIP is the superior "product" choice over its HCA alternatives.
Mechanistic Profile & Causality
To successfully correlate in vitro and in vivo data, one must understand that PhIP is a pro-carcinogen . It requires metabolic activation to exert genotoxicity.
The Activation Pathway (Causality Chain)
-
Phase I (Activation): PhIP is N-hydroxylated by CYP1A2 in the liver to form N-hydroxy-PhIP . This is the rate-limiting step.
-
Phase II (Conjugation): N-OH-PhIP is further esterified by N-acetyltransferases (NATs) or sulfotransferases (SULTs) in target tissues (e.g., prostate epithelium).
-
Genotoxicity: The resulting N-acetoxy-PhIP or N-sulfonyloxy-PhIP is unstable and generates a nitrenium ion that covalently binds to Guanine (C8 position), causing dG-C8-PhIP DNA adducts .
Critical Insight for Researchers:
-
In Vitro systems (e.g., Ames test, cell culture) often lack the complete Phase II machinery. Therefore, in vitro toxicity often underestimates in vivo potency unless exogenous metabolic activation (S9 fraction) is optimized specifically for CYP1A2 activity.
Figure 1: The metabolic activation cascade of PhIP. Note that CYP1A2 is hepatic, while Phase II activation often occurs in the target organ.
Comparative Analysis: PhIP vs. Alternatives
When selecting a carcinogen for your model, specificity is key.
| Feature | PhIP | IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) | MeIQx |
| Primary Target (Rat) | Prostate, Colon, Mammary Gland | Liver, Lung, Forestomach | Liver, Zymbal gland |
| Mutagenic Potency (Ames) | Moderate (Lower than IQ) | Extremely High | High |
| In Vivo Tumorigenicity | High (Target specific) | High (Hepatic) | Moderate |
| Metabolic Requirement | CYP1A2 (Strict dependence) | CYP1A2 + CYP1A1 | CYP1A2 |
| Dietary Relevance | Highest (Most abundant HCA in cooked meat) | Low | Moderate |
| Recommended Model | Diet-induced Prostate/Breast Cancer | Hepatocellular Carcinoma | General Mutagenesis |
Expert Verdict: If your research focuses on environmental factors in hormonal cancers , PhIP is the gold standard. For liver toxicity, IQ is preferable due to higher hepatic DNA binding.
Correlating In Vitro and In Vivo Data
The "Translation Gap" often leads to failed experiments. Here is how to bridge it using DNA Adducts as the common denominator.
The Correlation Bridge: dG-C8-PhIP Adducts
-
In Vitro: Adduct levels depend on enzyme concentration and incubation time.
-
In Vivo: Adduct levels depend on chronic intake and tissue-specific repair rates.
-
The Metric: 1 adduct per
nucleotides is a typical carcinogenic threshold in rat prostate.
Experimental Workflow: The Validation Loop
To validate your model, you must demonstrate that your in vitro activation system produces the same adduct profile found in your in vivo tissue samples.
Figure 2: Integrated workflow for correlating microsomal metabolism with in vivo tissue adduct formation.
Detailed Experimental Protocols
These protocols are designed to be self-validating . The in vitro assay includes a positive control for CYP activity, and the in vivo protocol includes defined endpoints.
Protocol A: In Vitro Microsomal Activation Assay
Objective: Quantify the conversion of PhIP to N-OH-PhIP to assess metabolic potential.
-
Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4). Add 1.0 mM EDTA.
-
Microsome Thawing: Thaw human or rat liver microsomes on ice. Critical: Do not vortex vigorously.
-
Reaction Mix (200 µL final volume):
-
Microsomal protein: 0.5 – 1.0 mg/mL.
-
PhIP substrate: 10 – 100 µM (dissolved in DMSO, final DMSO < 1%).
-
Buffer: to volume.[1]
-
-
Pre-incubation: 5 minutes at 37°C.
-
Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM Glucose-6-phosphate, 1 U/mL G6P-Dehydrogenase).
-
Why? PhIP oxidation is strictly NADPH-dependent.
-
-
Incubation: Shake at 37°C for 30 minutes.
-
Termination: Add 100 µL ice-cold Acetonitrile. Centrifuge at 10,000 x g for 10 min.
-
Analysis: Inject supernatant into HPLC-UV (260 nm) or LC-MS/MS. Monitor for N-hydroxy-PhIP peak.[2]
Protocol B: In Vivo Rat Carcinogenesis Model (Prostate)
Objective: Induce prostate lesions using PhIP.
-
Animal Selection: Male F344 rats (Fisher 344), aged 5-6 weeks.
-
Reasoning: F344 rats are highly susceptible to chemically induced carcinogenesis compared to Sprague-Dawley.
-
-
Diet Preparation: Incorporate PhIP into a high-fat basal diet at 400 ppm (0.04%) .
-
Note: PhIP is stable in pellet form. Store diet at 4°C to prevent lipid oxidation.
-
-
Administration: Feed ad libitum for 52 weeks .
-
Monitoring: Weigh animals weekly. PhIP intake typically averages 20-40 mg/kg/day depending on consumption.
-
Termination & Collection:
-
Sacrifice at 52-60 weeks.
-
Excise Prostate (ventral, dorsal, lateral lobes).
-
Fix half in formalin (histology); flash freeze half in liquid nitrogen (DNA adduct analysis).
-
-
Endpoints:
-
Histology: Look for Prostatic Intraepithelial Neoplasia (PIN) and Adenocarcinoma.
-
Biomarker: Quantify dG-C8-PhIP adducts in the frozen tissue.
-
Quantitative Data Summary
Use these reference values to benchmark your experimental results.
| Parameter | Value (Rat Model) | Notes |
| Oral Bioavailability | Low (<30%) | Extensive first-pass metabolism (Liver). |
| Tmax (Plasma) | ~1 - 4 hours | Rapid absorption from proximal jejunum. |
| Target Adduct Level | 0.5 - 5.0 adducts / | Levels in prostate/colon after chronic exposure. |
| Tumor Incidence | 40 - 60% (Colon/Prostate) | At 400 ppm diet for 52 weeks. |
| Major Metabolite | N-hydroxy-PhIP | Detectable in bile/urine (as glucuronide). |
References
-
Comparative carcinogenicity of HCAs: Cancer Letters. "Comparative carcinogenicity of 4-aminobiphenyl and the food pyrolysates, Glu-P-1, IQ, PhIP, and MeIQx in the neonatal B6C3F1 male mouse." Link
-
PhIP Metabolism (Human vs Rat): Carcinogenesis. "Metabolism of the food derived mutagen and carcinogen 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP) by human liver microsomes." Link
-
DNA Adduct Correlation: Journal of Chromatography B. "Formation and analysis of heterocyclic aromatic amine-DNA adducts in vitro and in vivo." Link
-
Rat Prostate Model: Prostate. "Induction of prostate cancer in F344 rats by dietary 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine." Link
-
PhIP Pharmacokinetics: Cancer Research. "Uptake of the colon carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by different segments of the rat gastrointestinal tract."[3][4] Link
Sources
- 1. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uptake of the food-derived heterocyclic amine carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and its N-hydroxy metabolite into rat pancreatic acini and hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uptake of the colon carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by different segments of the rat gastrointestinal tract: its implication in colorectal carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carcinogenicity of the N-hydroxy derivative of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, 2-amino-3, 8-dimethyl-imidazo[4,5-f]quinoxaline and 3, 2'-dimethyl-4-aminobiphenyl in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
